MCG-02
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C13H13N3O2S |
|---|---|
分子量 |
275.33 g/mol |
IUPAC 名称 |
[(E)-1-(7-methyl-2-oxochromen-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C13H13N3O2S/c1-7-3-4-9-6-10(8(2)15-16-13(14)19)12(17)18-11(9)5-7/h3-6H,1-2H3,(H3,14,16,19)/b15-8+ |
InChI 键 |
RIPHUKOTUQYFFU-OVCLIPMQSA-N |
产品来源 |
United States |
Foundational & Exploratory
Part 1: Common Mechanisms of Action for Anticancer Peptides
An in-depth analysis of the publicly available scientific literature and databases reveals no specific peptide designated as "MCG-02." This designation may correspond to an internal research code, a compound that has not yet been described in published literature, or a proprietary molecule. Therefore, a detailed technical guide on its specific mechanism of action, supported by quantitative data and established experimental protocols, cannot be constructed at this time.
However, to provide a framework for understanding how a novel therapeutic peptide might be characterized, this guide will outline the common mechanisms of action for anticancer peptides and the experimental methodologies typically employed to elucidate them. This will be illustrated with generalized examples, not specific to any "this compound" peptide.
Therapeutic peptides are a promising class of molecules in oncology due to their high specificity, low toxicity, and ability to target various molecular pathways involved in cancer progression.[1] Their mechanisms of action are diverse and can be broadly categorized as follows:
1.1. Induction of Apoptosis (Programmed Cell Death): Many anticancer peptides exert their effects by triggering apoptosis in cancer cells.[1] This can be achieved through several pathways:
-
Mitochondrial Targeting: Peptides can be designed to specifically target and disrupt the mitochondrial membrane of cancer cells.[2] This leads to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade, culminating in cell death.[2] Some peptides achieve this by interacting with proteins in the mitochondrial membrane, such as the voltage-dependent anion channel-1 (VDAC1).[3]
-
Disruption of Anti-Apoptotic Proteins: Peptides can be designed to interfere with the function of anti-apoptotic proteins like Bcl-2. For instance, the BIRD-2 peptide was developed to bind to the BH4 domain of Bcl-2, disrupting its interaction with the IP3 receptor and promoting apoptosis.[4]
-
Direct Membrane Disruption: Some peptides have lytic properties, directly permeabilizing the cancer cell membrane, leading to cell death.[1]
1.2. Inhibition of Tumor Growth and Metastasis:
-
Targeting Cell Adhesion: Certain peptides can prevent cancer cells from anchoring to the extracellular matrix, a crucial step for their survival, growth, and spread. For example, a custom-designed peptide has been shown to prevent the interaction between Focal Adhesion Kinase (FAK) and paxillin, leading to cancer cell self-destruction.[5]
-
Inhibition of Angiogenesis: Peptides can be designed to block the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting their growth.[1]
1.3. Modulation of the Immune System: Peptide-based cancer vaccines and other immunomodulatory peptides aim to stimulate the patient's own immune system to recognize and attack cancer cells. This can involve using peptides derived from tumor-associated antigens to activate cytotoxic T lymphocytes.[6]
Part 2: Experimental Protocols for Characterizing Peptide Mechanism of Action
To investigate the mechanism of action of a novel peptide, a series of in vitro and in vivo experiments are typically conducted.
2.1. In Vitro Assays:
| Experimental Goal | Assay | Brief Description | Quantitative Readout |
| Determine Cytotoxicity | MTT/XTT Assay | Measures the metabolic activity of cells, which is proportional to the number of viable cells. | IC50 (half-maximal inhibitory concentration) |
| Quantify Apoptosis | Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry | Differentiates between live, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure. | Percentage of apoptotic cells |
| Assess Mitochondrial Membrane Potential | JC-1/TMRE/TMRM Staining | Utilizes fluorescent dyes that accumulate in healthy mitochondria. A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis. | Fluorescence intensity ratio |
| Analyze Protein Expression | Western Blotting | Detects and quantifies specific proteins involved in signaling pathways (e.g., caspases, Bcl-2 family proteins). | Relative protein levels |
| Investigate Cell Cycle Arrest | Propidium Iodide (PI) Staining with Flow Cytometry | Measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | Percentage of cells in each phase |
2.2. Detailed Methodologies (Generalized Examples):
-
Annexin V/PI Apoptosis Assay:
-
Seed cancer cells in a 6-well plate and treat with various concentrations of the peptide for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
-
Western Blotting for Caspase-3 Cleavage:
-
Treat cells with the peptide and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Part 3: Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
References
- 1. Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting malignant mitochondria with therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-assembly of mitochondria-specific peptide amphiphiles amplifying lung cancer cell death through targeting the VDAC1–hexokinase-II complex - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. news.asu.edu [news.asu.edu]
- 6. Development of dendritic cell loaded MAGE-A2 long peptide; a potential target for tumor-specific T cell-mediated prostate cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Functions of BPC-157: A Technical Guide to its Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction: Body Protective Compound 157 (BPC-157) is a synthetic pentadecapeptide derived from a protein found in human gastric juice.[1][2] It has garnered significant interest within the scientific community for its demonstrated regenerative potential across a wide array of tissues in preclinical studies.[2] This technical guide provides an in-depth exploration of the core functions of BPC-157, detailing its molecular signaling pathways, summarizing quantitative experimental data, and outlining key experimental protocols to facilitate further research and development.
Core Functions and Therapeutic Potential
BPC-157 exhibits a broad spectrum of biological activities, primarily centered around tissue healing and cytoprotection. Its therapeutic potential has been investigated in various preclinical models, demonstrating efficacy in:
-
Musculoskeletal Repair: Accelerating the healing of tendons, ligaments, muscles, and bones.[2][3]
-
Gastrointestinal Healing: Promoting the repair of gastric ulcers, inflammatory bowel disease (IBD), and intestinal anastomoses.[4][5][6]
-
Cardiovascular Protection: Promoting angiogenesis and protecting against ischemia-reperfusion injury.[7][8]
-
Neuroprotection: Exhibiting protective effects in models of stroke, spinal cord injury, and neurodegenerative diseases.[9][10]
-
Anti-Inflammatory Effects: Modulating inflammatory pathways to reduce pain and swelling associated with various conditions.[1][11]
Molecular Mechanisms of Action: Key Signaling Pathways
BPC-157 exerts its pleiotropic effects through the modulation of several key signaling pathways. These interconnected cascades are central to its pro-angiogenic, proliferative, and migratory effects.
VEGFR2-Akt-eNOS Pathway: Promoting Angiogenesis and Vascular Stability
A primary mechanism of BPC-157 is its influence on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, which is crucial for angiogenesis.[12][13] Unlike typical ligands, BPC-157 upregulates the expression of VEGFR2 and facilitates its activation and internalization, initiating downstream signaling.[12] This leads to the phosphorylation of Akt and endothelial Nitric Oxide Synthase (eNOS), culminating in increased nitric oxide (NO) production.[12] NO is a critical mediator of vasodilation and endothelial cell survival, essential for the formation of new blood vessels.[12]
Src-Caveolin-1-eNOS Pathway: Fine-Tuning Nitric Oxide Production
BPC-157 also modulates eNOS activity through the Src-Caveolin-1 (Cav-1) pathway.[14] BPC-157 induces the phosphorylation of Src kinase, which in turn phosphorylates Cav-1.[14] This phosphorylation event causes Cav-1 to dissociate from eNOS, releasing its inhibitory effect and allowing for eNOS activation and subsequent NO production.[14] This provides a complementary mechanism for regulating NO-mediated vascular responses.
FAK-Paxillin Pathway: Driving Cell Migration
Cell migration is fundamental to wound healing. BPC-157 promotes the migration of fibroblasts and endothelial cells by activating the Focal Adhesion Kinase (FAK) and Paxillin pathway.[1] Treatment with BPC-157 leads to a dose-dependent increase in the phosphorylation of both FAK and paxillin.[1] This signaling cascade is vital for the dynamic regulation of the actin cytoskeleton and the formation of focal adhesions, which are necessary for cell motility.[1]
Growth Hormone Receptor Modulation
BPC-157 has been shown to upregulate the expression of growth hormone receptors in tendon fibroblasts at both the mRNA and protein levels.[15][16] This increased expression potentiates the proliferation-promoting effect of growth hormone, which may contribute significantly to the healing of tendon injuries.[15] The downstream signaling of this interaction involves the activation of Janus kinase 2 (JAK2).[15][16]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies investigating the effects of BPC-157.
Table 1: In Vitro Efficacy of BPC-157 on Tendon and Muscle Cells
| Parameter Assessed | Cell Type | BPC-157 Concentration | Outcome Measure | Result |
| Fibroblast Outgrowth | Rat Achilles Tendon Explants | 2 µg/mL | Number of Outgrown Cells | Significant increase in fibroblast outgrowth after 7 days.[17] |
| Cell Survival Under Oxidative Stress | Rat Achilles Tendon Fibroblasts | 2 µg/mL | Viable Cell Count (MTT Assay) | Significantly increased survival of fibroblasts exposed to 0.1 mM H₂O₂.[17] |
| Cell Migration | Rat Achilles Tendon Fibroblasts | 0.5, 1, and 2 µg/mL | Migrated Cell Count (Transwell Assay) | Dose-dependent increase in fibroblast migration.[17] |
| Cell Migration | Skeletal Muscle Cells | 1 µg/mL and 2 µg/mL | Relative Migrated Cell Rate | 131.7±7.2% and 175.8±12.8% of control, respectively.[18] |
| Protein Expression | Skeletal Muscle Cells | 0.5, 1, and 2 µg/mL | Phospho-paxillin and Paxillin Levels | Dose-dependent upregulation of phospho-paxillin and paxillin.[18] |
Table 2: In Vivo and Ex Vivo Efficacy of BPC-157
| Model System | Parameter Assessed | BPC-157 Dosage/Concentration | Outcome Measure | Result |
| Rat Hindlimb Ischemia | Blood Flow Recovery | 10 µg/kg/day | Blood Perfusion Index | Accelerated blood flow recovery compared to control.[8] |
| Isolated Rat Aorta | Vasodilation | 100 µg/mL | % Vasorelaxation | 37.6 ± 5.7% vasorelaxation. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Nitric Oxide Production | 1 µg/mL | Fold Increase vs. Control | 1.35 ± 0.1-fold increase in nitric oxide production. |
| Rat Intestinal Anastomosis | Healing | 10 µg/kg or 10 ng/kg (per-orally or intraperitoneally) | Macroscopic and Microscopic Healing Scores | Markedly attenuated edema, decreased necrosis, and increased granulation tissue, reticulin, and collagen formation.[4][9] |
Detailed Experimental Protocols
Transwell Cell Migration Assay
Objective: To quantify the effect of BPC-157 on the migration of cells (e.g., fibroblasts, endothelial cells, or muscle cells) in vitro.
Methodology:
-
Cell Culture: Culture the target cells to 80-90% confluency in appropriate media.
-
Cell Starvation: Prior to the assay, starve the cells in serum-free medium for 24 hours to minimize baseline migration.
-
Assay Setup:
-
Use transwell inserts with a porous membrane (e.g., 8.0 µm pores).
-
Coat the underside of the membrane with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) to promote cell adhesion.
-
Add serum-free medium containing different concentrations of BPC-157 to the lower chamber.
-
Seed the starved cells in serum-free medium into the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 4-24 hours), allowing the cells to migrate through the membrane towards the BPC-157 gradient.
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet or DAPI).
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each experimental condition.
-
Western Blot Analysis for Protein Phosphorylation
Objective: To determine the effect of BPC-157 on the phosphorylation status of key signaling proteins (e.g., FAK, Paxillin, Akt, eNOS).
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to near confluency and treat with BPC-157 at various concentrations and for different time points.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Rat Hindlimb Ischemia Model
Objective: To evaluate the pro-angiogenic and restorative effects of BPC-157 in an in vivo model of peripheral artery disease.
Methodology:
-
Animal Model: Use adult male rats (e.g., Sprague-Dawley or Wistar).
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision in the skin of the hindlimb to expose the femoral artery.
-
Ligate the femoral artery at its proximal and distal ends and excise the segment between the ligatures. This induces ischemia in the lower limb.
-
-
Treatment:
-
Divide the animals into a control group (receiving saline) and a treatment group (receiving BPC-157).
-
Administer BPC-157 or saline daily via a chosen route (e.g., intraperitoneal or subcutaneous injection) at a specified dose (e.g., 10 µg/kg).
-
-
Blood Flow Measurement:
-
Measure blood flow in both the ischemic and non-ischemic (contralateral) limbs at various time points (e.g., immediately after surgery and on days 3, 7, 14, and 21) using a Laser Doppler Perfusion Imager.
-
Calculate the perfusion ratio (ischemic limb / non-ischemic limb) to normalize the data.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the animals and harvest the ischemic muscle tissue.
-
Perform immunohistochemical staining on tissue sections using antibodies against endothelial cell markers (e.g., CD31) to quantify capillary density.
-
Conclusion
BPC-157 is a promising peptide with a wide range of regenerative and cytoprotective functions, demonstrated extensively in preclinical models. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways that control angiogenesis, cell migration, and growth factor receptor expression. The quantitative data from in vitro and in vivo studies provide a strong foundation for its therapeutic potential. The detailed experimental protocols outlined in this guide are intended to serve as a resource for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of BPC-157. Further research, particularly well-controlled clinical trials, is necessary to translate these preclinical findings into therapeutic applications for human diseases.
References
- 1. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for modeling blood flow recovery and angiogenesis in response to hindlimb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Stable Gastric Pentadecapeptide BPC 157 and Wound Healing [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Stable Gastric Pentadecapeptide BPC 157, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future [gutnliver.org]
- 7. Cytoprotective gastric pentadecapeptide BPC 157 resolves major vessel occlusion disturbances, ischemia-reperfusion injury following Pringle maneuver, and Budd-Chiari syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Paxillin Enables Attachment-independent Tyrosine Phosphorylation of Focal Adhesion Kinase and Transformation by RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentadecapeptide BPC 157 enhances the growth hormone receptor expression in tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. rps.researchcommons.org [rps.researchcommons.org]
- 18. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interrogation of Cellular Signaling Pathways
Disclaimer: Initial searches for the compound "MCG-02" did not yield any specific information regarding its mechanism of action or effects on cellular signaling pathways in publicly available scientific literature. Therefore, this document serves as a comprehensive template, providing the requested in-depth technical guide structure using well-characterized signaling pathways and their respective inhibitors as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals to adapt for their specific compound of interest once data becomes available.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling cascade is a highly conserved pathway crucial for embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[2][3] The pathway's central mediator is the transcriptional coactivator β-catenin, whose stability and nuclear localization are tightly controlled by a cytoplasmic "destruction complex."[4] In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[5] Binding of Wnt to its receptors inhibits the destruction complex, leading to β-catenin accumulation, nuclear translocation, and activation of target gene expression.[1][5]
Visualizing the Wnt/β-catenin Pathway
Quantitative Data: IWR-1 Inhibition of Wnt/β-catenin Signaling
IWR-1 is a small molecule inhibitor that suppresses the Wnt/β-catenin pathway by stabilizing Axin2, a key component of the β-catenin destruction complex.[6][7] This stabilization enhances the degradation of β-catenin, thereby blocking the transcriptional response.[7]
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| IWR-1 | Axin2 Stabilization | TCF/LEF Luciferase Reporter | L-Wnt-STF | 180 nM | [6] |
| IWR-1 | β-catenin/TCF Signaling | β-galactosidase Reporter | Mouse Embryonic CD24+ cells | ~20 µM | [8] |
| IWR-1 | Wnt-dependent transcription | TCF Reporter | DLD-1 (CRC cells) | ~10 µM | [7] |
Experimental Protocols
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factor binding sites.[9][10][11]
Materials:
-
HEK293 cells (or other suitable cell line)
-
TOPflash (TCF/LEF-Firefly luciferase) and pRL-TK (Renilla luciferase) plasmids[11]
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS
-
Wnt3a conditioned media or recombinant Wnt3a protein[9]
-
Test compound (e.g., IWR-1)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS and incubate overnight at 37°C, 5% CO2.[11]
-
Transfection: Co-transfect cells with TOPflash and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's protocol. A typical ratio is 100 ng of TOPflash and 10 ng of pRL-TK per well.[9]
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Wnt Pathway Activation: After 1-2 hours of pre-incubation with the compound, stimulate the cells by adding Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a (e.g., 100 ng/mL) to all wells except the negative control.[9]
-
Incubation: Incubate the plate for an additional 24 hours.
-
Cell Lysis: Wash the cells once with PBS and then add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes on an orbital shaker at room temperature.[9]
-
Luminescence Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure firefly luciferase activity.[9]
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the Wnt3a-stimulated vehicle control.
This protocol is used to detect changes in the total cellular levels of β-catenin, a key indicator of Wnt pathway activity.[12][13][14]
Materials:
-
Cell or tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system (e.g., CCD camera)
Procedure:
-
Protein Extraction: Lyse cells or tissues in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[14]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to the loading control (GAPDH or β-actin).
The Hippo-YAP/TAZ Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[15] Its primary downstream effectors are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[15] When the Hippo pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration and degradation.[16] When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes that promote cell proliferation and inhibit apoptosis.[17]
Visualizing the Hippo-YAP/TAZ Pathway
Quantitative Data: Verteporfin Inhibition of YAP/TAZ Signaling
Verteporfin is a small molecule that was identified as an inhibitor of YAP-TEAD interaction.[15][18] It disrupts the formation of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing the expression of downstream target genes and inhibiting cell proliferation.[17][18]
| Compound | Target | Assay Type | Cell Line | Effective Concentration | Reference |
| Verteporfin | YAP/TAZ-TEAD Interaction | Cell Viability | Neuroblastoma TICs | 0.5 - 5 µM | [19] |
| Verteporfin | YAP/TAZ-TEAD Interaction | Apoptosis Induction | EGFR-mutant GBM cells | 0.5 - 2 µg/mL | [18] |
| Verteporfin | YAP/TAZ Expression | Western Blot | IshikawaPR (Endometrial Cancer) | 1 - 5 µM | [20] |
Experimental Protocols
This protocol allows for the visualization of YAP/TAZ localization within the cell (nuclear vs. cytoplasmic), which is a direct indicator of Hippo pathway activity.[16][21][22]
Materials:
-
Cells grown on glass coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 2.5% FBS in PBS)[22]
-
Primary antibodies: anti-YAP or anti-TAZ
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells onto glass coverslips in a 24-well plate and treat with the test compound for the desired time.
-
Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[16]
-
Washing: Wash twice with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[22]
-
Blocking: Wash with PBS and then incubate with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the coverslips with the primary anti-YAP or anti-TAZ antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[16]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS, then incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash twice with PBS and then mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and YAP/TAZ (e.g., green) channels.
-
Analysis: Assess the localization of the YAP/TAZ signal. A predominantly nuclear signal indicates inactive Hippo signaling, while a cytoplasmic signal indicates active Hippo signaling.
This method quantifies the level of YAP phosphorylated at Serine 127, a key phosphorylation site targeted by the LATS1/2 kinases, which leads to cytoplasmic retention.[15] An increase in p-YAP (Ser127) indicates activation of the Hippo pathway.
Materials:
-
Same as for the β-catenin Western Blot (Section 1.3.2)
-
Primary antibodies: anti-phospho-YAP (Ser127), anti-total-YAP, and a loading control (e.g., anti-GAPDH)
Procedure:
-
Protein Extraction, Quantification, and Sample Prep: Follow steps 1-3 from the protocol in Section 1.3.2.
-
Gel Electrophoresis and Transfer: Follow steps 4-5 from the protocol in Section 1.3.2.
-
Blocking: Follow step 6 from the protocol in Section 1.3.2.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-YAP (Ser127) primary antibody overnight at 4°C.
-
Detection and Analysis: Follow steps 8-12 from the protocol in Section 1.3.2 to detect the p-YAP signal.
-
Stripping and Reprobing (Optional but Recommended):
-
To determine the ratio of phosphorylated to total protein, the membrane can be stripped of the first set of antibodies using a stripping buffer.
-
After stripping, re-block the membrane and probe with an antibody against total YAP.
-
Detect and quantify the total YAP signal.
-
-
Final Analysis: Calculate the ratio of phospho-YAP (Ser127) to total YAP, normalizing to the loading control, to determine the effect of the compound on YAP phosphorylation.
General Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a novel compound's effect on a cellular signaling pathway.
References
- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. stemcell.com [stemcell.com]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt Reporter Activity Assay [bio-protocol.org]
- 12. medium.com [medium.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Verteporfin induces apoptosis and reduces the stem cell-like properties in Neuroblastoma tumour-initiating cells through inhibition of the YAP/TAZ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Verteporfin reverses progestin resistance through YAP/TAZ-PI3K-Akt pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Genesis of a Pleiotropic Peptide: An In-depth Technical Guide to the Discovery and Origin of BPC-157
For Researchers, Scientists, and Drug Development Professionals
Introduction
Body Protection Compound 157 (BPC-157) is a synthetic pentadecapeptide that has garnered significant interest within the scientific community for its remarkable regenerative and cytoprotective properties observed in preclinical studies.[1][2][3] This technical guide provides a comprehensive exploration of the discovery and origin of BPC-157, detailing the seminal research that laid the foundation for its investigation. We will delve into the initial hypotheses, experimental methodologies, and key findings that have illuminated its potential therapeutic mechanisms. This document is intended to serve as a detailed resource, complete with experimental protocols, quantitative data summaries, and visualizations of associated signaling pathways.
The Discovery: From Gastric Juice to a Synthetic Peptide
The journey of BPC-157 began in the early 1990s with a team of researchers at the University of Zagreb in Croatia, led by Dr. Predrag Sikiric.[4][5][6] The investigation was rooted in the "stomach-stress-organoprotection" hypothesis, which postulated that the stomach, in response to stress, releases protective substances into the gastric juice.[4][5]
Initial research focused on isolating and characterizing these endogenous protective compounds. This led to the identification of a protein in human gastric juice, termed Body Protection Compound (BPC).[4][7] Further analysis revealed a 15-amino acid fragment of this larger protein that was believed to be the active component responsible for its protective effects.[4] This fragment was subsequently synthesized and named BPC-157.[8][9]
BPC-157 is a synthetic peptide, meaning it is produced in a laboratory and not directly extracted from natural sources.[9] The primary method for its production is Solid-Phase Peptide Synthesis (SPPS) , a well-established technique that allows for the precise, stepwise addition of amino acids to create a specific peptide sequence.[8][9][10]
Experimental Protocols:
The synthesis of BPC-157 is typically achieved using either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following provides a generalized protocol based on these methods:
-
Resin Preparation: A solid support resin (e.g., Wang resin or Rink amide MBHA resin) is selected and prepared. The C-terminal amino acid (Valine in the case of BPC-157) is anchored to this resin.[8][9]
-
Amino Acid Coupling: The subsequent amino acids are added sequentially. Each amino acid has its N-terminus protected by either a Boc or Fmoc group to prevent unwanted reactions. A coupling reagent (e.g., HBTU, HATU, or DIC) is used to facilitate the formation of a peptide bond between the free carboxyl group of the new amino acid and the deprotected N-terminus of the growing peptide chain on the resin.[8][9][11]
-
Deprotection: After each coupling step, the N-terminal protecting group (Boc or Fmoc) is removed. For Fmoc chemistry, this is typically done using a solution of piperidine (B6355638) in a solvent like NMP (N-methyl-2-pyrrolidone).[8][11]
-
Washing: Between each coupling and deprotection step, the resin is thoroughly washed with solvents such as DMF (dimethylformamide) and DCM (dichloromethane) to remove excess reagents and byproducts.[8][9]
-
Cleavage and Deprotection: Once the entire 15-amino acid sequence is assembled, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed. This is often achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[9][11]
-
Purification: The crude peptide is then purified, most commonly using High-Performance Liquid Chromatography (HPLC), to isolate the BPC-157 peptide from any impurities.[9]
-
Lyophilization: The final step involves freeze-drying the purified peptide solution to obtain a stable, powdered form of BPC-157.[9]
Early Preclinical Investigations and Key Findings
The initial preclinical studies on BPC-157 were designed to validate the organoprotective and wound-healing properties suggested by the parent compound found in gastric juice. These early experiments in animal models provided the first quantitative evidence of its efficacy across a range of tissues.
Gastrointestinal Healing
Given its origin, the initial focus of BPC-157 research was on its gastroprotective effects. Studies in rat models of gastric ulcers and inflammatory bowel disease demonstrated that BPC-157 could significantly accelerate the healing of the gastrointestinal lining.[3][12][13]
This model was used to assess the healing of intestinal connections, a critical aspect of gastrointestinal surgery.
-
Animal Model: Male Wistar rats are typically used.
-
Surgical Procedure: Under anesthesia, a laparotomy is performed. A segment of the colon is transected, and the two ends are then reconnected (anastomosed) using sutures.[12][13]
-
Treatment: BPC-157 is administered at doses of 10 µg/kg or 10 ng/kg. Administration can be intraperitoneal (i.p.), with the first dose given shortly after surgery and then daily, or orally (p.o.) by dissolving it in the drinking water (e.g., 0.16 µg/mL). Control groups receive saline or plain drinking water.[12][13]
-
Assessment: Animals are sacrificed at various time points (e.g., 3, 5, 7, and 14 days post-surgery).[12][13] The anastomotic site is examined macroscopically and histologically for signs of healing, inflammation, and tissue regeneration.[14]
Musculoskeletal and Soft Tissue Repair
Research soon expanded to investigate the effects of BPC-157 on other tissues, revealing its potent ability to accelerate the healing of muscle, tendon, and ligament injuries.[1][15][16]
This model is a standard method for evaluating the healing of skin wounds.
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.[14][17]
-
Surgical Procedure: A longitudinal incision (e.g., 1 cm) is made through the skin, fascia, and muscle of the plantar aspect of the hind paw under anesthesia.[17]
-
Treatment: BPC-157 is administered, often intraperitoneally, at various doses (e.g., 10, 20, 40 µg/kg). A control group receives saline.[17]
-
Assessment: Healing is assessed at different time points (e.g., 2 and 6 hours, and 4 and 7 days after incision).[17] Parameters measured can include the threshold of mechanical allodynia (pain sensitivity) using von Frey filaments and histological analysis of the wound site to evaluate inflammation, collagen deposition, and re-epithelialization.[14][17]
This in vivo model is used to quantify the formation of new blood vessels.
-
Animal Model: Rats are typically used.
-
Procedure: A sterile, synthetic sponge is implanted subcutaneously. The sponge acts as a scaffold for the ingrowth of new tissue and blood vessels.[14]
-
Treatment: The sponge can be soaked in a BPC-157 solution before implantation, or BPC-157 can be administered systemically (e.g., intraperitoneally).[14]
-
Assessment: After a set period (e.g., 4 days), the sponge is explanted. The degree of angiogenesis is then quantified by histological analysis, measuring parameters such as the number and density of newly formed blood vessels within the sponge.[14]
Quantitative Data from Early Preclinical Studies
The following tables summarize some of the quantitative findings from the initial research on BPC-157.
| Model | Species | BPC-157 Dose & Route | Outcome Measure | Result |
| Incisional Pain | Rat | 10, 20, 40 µg/kg i.p. | Mechanical Allodynia Threshold | Significantly increased threshold at 2 hours post-incision compared to control.[17] |
| Colon-Colon Anastomosis | Rat | 10 µg/kg or 10 ng/kg i.p. or p.o. | Healing of Anastomosis | Induced efficient healing, whereas control animals did not heal.[12][13] |
| Angiogenesis (Sponge Implantation) | Rat | Not specified | New Blood Vessel Formation | Significantly more new vessels in granulation tissue compared to controls.[14] |
| Achilles Tendon Transection | Rat | 10 µg/kg, 10 ng/kg, or 10 pg/kg i.p. | Biomechanical, Functional, and Histological Recovery | Fully improved recovery with increased load of failure, higher Achilles Functional Index (AFI) values, and superior formation of fibroblasts and collagen compared to controls.[16] |
Elucidation of a Novel Signaling Pathway
A significant part of the early research on BPC-157 focused on understanding its mechanism of action. A key discovery was its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.
BPC-157 was found to activate VEGFR2 and promote its internalization, which in turn activates the downstream VEGFR2-Akt-eNOS (endothelial Nitric Oxide Synthase) signaling cascade.[18][19] This pathway is crucial for angiogenesis (the formation of new blood vessels), a fundamental process in tissue repair.[19] The activation of this pathway leads to increased production of nitric oxide (NO), which promotes vasodilation and endothelial cell proliferation and migration.[18]
Further research has indicated that BPC-157 also influences the Focal Adhesion Kinase (FAK)-Paxillin pathway , which is critical for cell migration, a necessary step in wound healing.[1][20]
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for BPC-157 research.
Caption: BPC-157 activates the VEGFR2-Akt-eNOS signaling pathway.
Caption: BPC-157 stimulates the FAK-Paxillin pathway for cell migration.
Caption: Generalized workflow for preclinical studies of BPC-157.
Conclusion
The discovery of BPC-157 is a compelling example of translational research, originating from a hypothesis about the protective nature of gastric juice and evolving into the investigation of a synthetic peptide with pleiotropic effects. The foundational research conducted by Dr. Sikiric and his team has paved the way for a deeper understanding of its regenerative potential and its interaction with key signaling pathways. The early preclinical studies consistently demonstrated its efficacy in promoting healing in a variety of tissues, establishing a strong basis for ongoing research. This technical guide has provided a detailed overview of the origins, initial experimental frameworks, and core mechanistic insights that continue to drive the scientific inquiry into BPC-157. As research progresses, a more complete picture of its therapeutic utility and clinical applicability will undoubtedly emerge.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A new gastric juice peptide, BPC. An overview of the stomach-stress-organoprotection hypothesis and beneficial effects of BPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new gastric juice peptide, BPC. An overview of the stomach-stress-organoprotection hypothesis and beneficial effects of BPC | Semantic Scholar [semanticscholar.org]
- 6. The Stable Gastric Pentadecapeptide BPC 157 Pleiotropic Beneficial Activity and Its Possible Relations with Neurotransmitter Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new gastric juice peptide, BPC - an overview of stomach (stress) organoprotection hypothesis and BPC befitial effects [iris.uniroma1.it]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. bloomtechz.com [bloomtechz.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Stable gastric pentadecapeptide BPC 157 heals cysteamine-colitis and colon-colon-anastomosis and counteracts cuprizone brain injuries and motor disability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptidesociety.org [peptidesociety.org]
- 15. Gastric pentadecapeptide BPC 157 as an effective therapy for muscle crush injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The anti-nociceptive effect of BPC-157 on the incisional pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. examine.com [examine.com]
- 19. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
In-depth Technical Guide: Biological Activities of MCG-02
Notice: A comprehensive search for the biological activities, mechanism of action, and experimental protocols of a compound specifically designated "MCG-02" did not yield any relevant information in the public domain. The search results did not contain any reference to a molecule or drug with this identifier.
It is possible that "this compound" is a novel or internal compound designation that has not yet been disclosed in publicly available scientific literature. The information landscape primarily contained references to unrelated terms such as "Mountain-Cultivated Ginseng (MCG)," the "MGA2 gene," and "MCG Health," none of which pertain to a specific chemical entity "this compound."
Consequently, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental protocols, and signaling pathway diagrams, for a compound named "this compound." Further clarification on the identity of this compound is necessary to proceed with a detailed scientific summary.
A Comprehensive Technical Guide to the BPC-157 Peptide: Sequence, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Body Protective Compound 157 (BPC-157) is a synthetic pentadecapeptide that has garnered significant interest in the scientific community for its potent cytoprotective and regenerative properties observed in preclinical studies.[1][2][3] Comprising 15 amino acids, it is a partial sequence of a body protection compound discovered and isolated from human gastric juice.[4][5][6] Its remarkable stability, particularly in the harsh environment of the gastric tract, distinguishes it from many other peptides.[5][7] This guide provides an in-depth overview of its core characteristics, mechanism of action, and the experimental foundations of its current understanding.
BPC-157: Core Molecular Profile
BPC-157 is a peptide chain consisting of 15 amino acids.[4] Its primary structure is fundamental to its biological activity.
Amino Acid Sequence: The sequence of BPC-157 is Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[4][6][8]
Chemical Structure and Properties: The key chemical properties of BPC-157 are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆₂H₉₈N₁₆O₂₂ | [6][9][10] |
| Molecular Weight | ~1419.5 g/mol | [5][6][11] |
| Nature | Synthetic Pentadecapeptide | [1][8] |
| Appearance | White lyophilized (freeze-dried) powder | [9] |
| Solubility | Freely soluble in water | [7] |
| Stability | Highly stable in human gastric juice; moderately stable in plasma.[5][7] |
Key Signaling Pathways and Mechanism of Action
BPC-157 exerts its therapeutic effects by modulating several key signaling pathways involved in angiogenesis, tissue repair, and inflammation. Its mechanism is multifactorial, contributing to its broad range of observed activities in preclinical models.
-
VEGFR2-Akt-eNOS Pathway: A primary mechanism is the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] This leads to a downstream signaling cascade involving the phosphorylation of Akt (Protein Kinase B) and endothelial Nitric Oxide Synthase (eNOS), which increases the bioavailability of nitric oxide (NO).[1] This cascade is crucial for promoting angiogenesis (the formation of new blood vessels), endothelial cell survival, and vasodilation, which are vital for tissue repair.[1][12][13]
-
FAK-Paxillin Pathway: BPC-157 activates the Focal Adhesion Kinase (FAK)-paxillin pathway.[14][15] This pathway is integral to cellular adhesion, migration, and proliferation, particularly for fibroblasts—the cells responsible for synthesizing collagen and other components of the extracellular matrix.[15][16]
-
Growth Hormone Receptor (GHR) and JAK2 Signaling: In tendon fibroblasts, BPC-157 has been shown to increase the expression of the Growth Hormone Receptor (GHR) and activate the associated Janus Kinase 2 (JAK2) signaling pathway, which is involved in cell proliferation and tissue regeneration.[1][10][14]
-
Modulation of Dopamine and Serotonin Systems: BPC-157 has also been found to interact with the dopaminergic and serotonergic systems in the central nervous system, although the underlying mechanisms are not fully understood.[14][17]
Quantitative Efficacy Data from Preclinical Models
The following tables summarize quantitative outcomes from key preclinical studies, demonstrating the efficacy of BPC-157 across different models of injury.
Table 1: Efficacy in Gastrointestinal Ulcer Models
| Model | Species | BPC-157 Dose & Route | Outcome Measure | BPC-157 Result | Comparator Result | Citation(s) |
| Indomethacin-induced gastric ulcer | Rat | 800 ng/kg (intramuscular) | Ulcer Inhibition Ratio | 65.5% | Famotidine: 60.8% | [3][18] |
| Pylorus ligation-induced gastric ulcer | Rat | 800 ng/kg (intramuscular) | Ulcer Inhibition Ratio | 54.2% | Saline Control: N/A | [18] |
Table 2: Efficacy in Tendon Fibroblast Migration
| Assay | Model | BPC-157 Concentration | Outcome Measure | Result (% of Control) | Citation(s) |
| Transwell Filter Migration Assay | Rat Tendon Fibroblasts | 10 ng/mL | Fibroblast Migration | ~150% | [19] |
| Transwell Filter Migration Assay | Rat Tendon Fibroblasts | 100 ng/mL | Fibroblast Migration | ~175% | [19] |
Detailed Experimental Protocols
Reproducibility in research is paramount. This section outlines the methodologies for key experiments used to evaluate BPC-157's efficacy.
Protocol 1: NSAID-Induced Gastric Ulcer Model
-
Objective: To assess the protective effect of BPC-157 against gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Animal Model: Male Wistar rats (200-250g).
-
Methodology:
-
Acclimatization: Animals are housed under standard laboratory conditions and fasted for 24 hours before the experiment, with free access to water.
-
Grouping: Animals are divided into a control group (saline), a vehicle group (NSAID only), and a BPC-157 treatment group.
-
Induction: Gastric ulcers are induced by a single subcutaneous or oral administration of indomethacin (B1671933) (e.g., 25 mg/kg).
-
Administration: BPC-157 (e.g., 10 µg/kg) or saline is administered intraperitoneally or intramuscularly 30 minutes before or after indomethacin administration.
-
Assessment: Animals are sacrificed 4-6 hours after ulcer induction. The stomach is removed, opened along the greater curvature, and the total area of lesions is measured. The ulcer inhibition ratio is calculated.
-
-
Data Analysis: Comparison of ulcer area between control and treatment groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Achilles Tendon Transection Healing Model
-
Objective: To evaluate the efficacy of BPC-157 in promoting the healing of a transected Achilles tendon.[2][3]
-
Animal Model: Male Wistar rats (250-300g).
-
Methodology:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure: A small incision is made to expose the right Achilles tendon, which is then completely transected using a scalpel. The wound is then sutured.
-
Grouping: Animals are divided into a control group (daily saline injection) and a BPC-157 group (daily BPC-157 injection).
-
Administration: The first injection of BPC-157 (e.g., 10 µg/kg, intraperitoneal) or saline is administered 30 minutes post-surgery, followed by once-daily injections.[2]
-
Assessment: Animals are sacrificed at various time points (e.g., 7, 14, 21 days). The healed tendon is harvested for histological analysis (collagen organization, inflammation) and biomechanical testing (tensile strength, load to failure).
-
-
Data Analysis: Histological scores and biomechanical properties are compared between the groups.
Peptide Synthesis and Purification
The production of high-purity BPC-157 is critical for obtaining reliable and reproducible experimental results.[19]
-
Synthesis: BPC-157 is typically synthesized using Solid-Phase Peptide Synthesis (SPPS) . This method involves anchoring the C-terminal amino acid (Valine) to a solid resin support and sequentially adding the remaining amino acids one by one.[8][20] Either Boc or Fmoc chemistry can be employed for the protection of the alpha-amino group during synthesis.[21]
-
Purification: Following cleavage from the resin, the crude peptide is purified. High-Performance Liquid Chromatography (HPLC) is the standard method used to separate the full-length peptide from impurities and truncated sequences, ensuring a high degree of purity (typically >98%).[8][19]
-
Final Product: The final step is lyophilization (freeze-drying), which removes the solvent to yield a stable, powdered form of the peptide suitable for research.[8][9]
Conclusion
BPC-157 is a synthetic peptide with a well-defined sequence and structure that has demonstrated significant regenerative potential in a wide array of preclinical models. Its activity is mediated through the modulation of key signaling pathways involved in angiogenesis, cell migration, and growth factor signaling. The quantitative data and established experimental protocols provide a solid foundation for further investigation. For drug development professionals and researchers, understanding these core technical details is essential for designing robust experiments and accurately interpreting results in the ongoing exploration of BPC-157's therapeutic potential. It is important to note that despite promising preclinical data, human research remains limited, and BPC-157 is not approved for therapeutic use by regulatory agencies like the FDA.[1][16]
References
- 1. peptidesystems.com [peptidesystems.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BPC-157 - Wikipedia [en.wikipedia.org]
- 5. paulinamedicalclinic.com [paulinamedicalclinic.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. examine.com [examine.com]
- 8. ca.bloomtechz.com [ca.bloomtechz.com]
- 9. prospecbio.com [prospecbio.com]
- 10. ChemGood [chemgood.com]
- 11. Bpc-157 | C62H98N16O22 | CID 9941957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. swolverine.com [swolverine.com]
- 14. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. particlepeptides.com [particlepeptides.com]
- 16. index.mirasmart.com [index.mirasmart.com]
- 17. The Stable Gastric Pentadecapeptide BPC 157 Pleiotropic Beneficial Activity and Its Possible Relations with Neurotransmitter Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. CN102229649A - Preparation method of body protection polypeptide (BPC 157 peptide) - Google Patents [patents.google.com]
- 21. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Unable to Proceed: In-depth Technical Guide on MCG-02 Stability and Degradation Profile Requires Specific Compound Information
An in-depth technical guide on the stability and degradation profile of a compound designated "MCG-02" cannot be generated at this time due to a lack of specific, publicly available information identifying this substance in the context of pharmaceutical development. Comprehensive searches have not yielded any data on a drug or compound with this identifier, making it impossible to fulfill the core requirements of the request.
For a thorough analysis of a compound's stability and degradation, detailed information is required, including its chemical structure, therapeutic area, and the context of its development. This foundational knowledge is essential for researching and presenting the following critical aspects of a technical guide:
-
Quantitative Stability Data: Information on how the compound's physical and chemical properties change over time under various environmental conditions (e.g., temperature, humidity, light) is necessary. This data is typically generated through long-term and accelerated stability studies.
-
Degradation Profile: Understanding the degradation pathways involves identifying the conditions that cause the compound to break down and characterizing the resulting impurities. Forced degradation studies, which expose the compound to stress conditions like acid, base, oxidation, heat, and light, are crucial for this purpose.
-
Experimental Protocols: Detailed methodologies for the analytical procedures used to assess stability and degradation are a cornerstone of a technical guide. These protocols would include techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and spectroscopy, which are used to separate, identify, and quantify the compound and its degradation products.
-
Signaling Pathways and Mechanisms: If "this compound" refers to a biologically active molecule, information on its mechanism of action and associated signaling pathways would be integral to a complete profile, informing its potential interactions and liabilities.
Without specific details to identify "this compound," any attempt to create a technical guide would be speculative and not based on factual data. To proceed with this request, please provide more specific information, such as the full chemical name, the class of compound, the manufacturer or research group, or any associated publications or patents. With more precise identifiers, a comprehensive and accurate technical guide on the stability and degradation profile of the intended compound can be developed.
A Technical Guide to Receptor Binding Studies: A Case Study on the Melanocortin-2 Receptor (MC2R)
Disclaimer: The term "MCG-02 receptor" does not correspond to a recognized biological entity in publicly available scientific literature. This guide provides a comprehensive overview of receptor binding study principles and methodologies, using the well-characterized Melanocortin-2 Receptor (MC2R) as a detailed case study. This document is intended for researchers, scientists, and drug development professionals.
Introduction to the Melanocortin-2 Receptor (MC2R)
The Melanocortin-2 Receptor (MC2R), also known as the Adrenocorticotropic Hormone (ACTH) Receptor, is a member of the G protein-coupled receptor (GPCR) family.[1][2] It plays a pivotal role in the hypothalamic-pituitary-adrenal (HPA) axis by mediating the effects of ACTH on the adrenal cortex, primarily stimulating the synthesis and release of glucocorticoids like cortisol.[3][4]
A unique feature of MC2R is its absolute dependence on a small single-transmembrane protein called Melanocortin Receptor Accessory Protein (MRAP).[2][4][5] MRAP is essential for the correct trafficking of MC2R from the endoplasmic reticulum to the cell surface and for the receptor's ability to bind ACTH and initiate signaling.[2][4][5][6] This receptor-accessory protein complex is highly specific for its endogenous ligand, ACTH, and does not bind other melanocortin peptides such as α-, β-, or γ-MSH, which activate other melanocortin receptor subtypes.[4][7] This high specificity makes the MC2R-MRAP complex an attractive target for therapeutic intervention in adrenal disorders.[6]
Quantitative Ligand Binding Data
The affinity of a ligand for a receptor is a critical parameter in drug discovery and is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). For antagonists, the pKB or pA2 values are often reported. The following tables summarize key quantitative data for selected MC2R ligands from the literature.
Table 1: Agonist Binding and Potency at MC2R
| Ligand | Species | Action | Parameter | Value | Reference |
| Adrenocorticotropic hormone (ACTH) | Human | Full Agonist | - | - | [1] |
| ACTH (1-24) (Cosyntropin) | Human | Full Agonist | EC50 | - | [8] |
| ACTH (1-16) | Human | Agonist | - | Minimal peptide for binding and signaling | [1][9] |
Table 2: Antagonist Affinity at MC2R
| Ligand | Species | Action | Parameter | Value (pKB/pKd) | K B /K d (M) | Reference |
| CRN04894 | Rat | Antagonist | pKB | 9.6 | 2.3 x 10⁻¹⁰ | [7] |
| CRN04894 | Human | Antagonist | pKB | 9.5 | 3.4 x 10⁻¹⁰ | [7] |
| ACTH (11-24) | Human | Antagonist | pKd | 9.0 | 1.0 x 10⁻⁹ | [7] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible data in receptor binding studies. Below are representative protocols for a radioligand binding assay and a functional cAMP assay for MC2R.
Radioligand Binding Assay Protocol (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for MC2R using a radiolabeled ligand, such as [¹²⁵I]-ACTH.[7]
Objective: To determine the IC50 and subsequently the Ki of a test compound at the MC2R.
Materials:
-
Cell membranes from a cell line stably expressing human MC2R and MRAP.
-
Radioligand: [¹²⁵I]-ACTH.
-
Test compounds (unlabeled).
-
Non-specific binding control: High concentration of unlabeled ACTH (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[10]
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[10]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:[10]
-
50 µL of test compound at various concentrations (typically a serial dilution).
-
50 µL of [¹²⁵I]-ACTH at a fixed concentration (usually at or below its Kd).
-
150 µL of the membrane preparation (e.g., 50-120 µg protein).[10]
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled ACTH.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate. This separates the membrane-bound radioligand from the free radioligand.[11]
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioactivity.[10]
-
Drying and Counting: Dry the filter plate (e.g., 30 minutes at 50°C).[10] Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Functional Assay: cAMP Measurement
Activation of MC2R leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[12] Measuring cAMP levels is a common functional assay to assess agonist potency (EC50) or antagonist activity (IC50).
Objective: To quantify the effect of a test compound on cAMP production in cells expressing MC2R.
Materials:
-
A cell line co-expressing human MC2R and MRAP (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Test compounds (agonists or antagonists).
-
Agonist control: ACTH.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[13]
Procedure:
-
Cell Plating: Seed the MC2R/MRAP-expressing cells into a 96- or 384-well plate and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of test compounds and control ligands in stimulation buffer.
-
Assay (Agonist Mode):
-
Remove the culture medium from the cells.
-
Add the diluted test compounds (agonists) to the respective wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Assay (Antagonist Mode):
-
Pre-incubate the cells with the test compounds (antagonists) for a defined period.
-
Add a fixed concentration of ACTH (typically the EC80) to all wells (except the basal control) and incubate for a further 30-60 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen technology (e.g., by adding detection reagents and reading the plate on a suitable plate reader).[5]
-
-
Data Analysis:
-
Generate a cAMP standard curve to interpolate the cAMP concentrations in the samples.
-
For agonists, plot the cAMP concentration against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonists, plot the percentage of inhibition of the ACTH response against the log concentration of the test compound to determine the IC50 value.
-
Visualizations: Signaling Pathways and Workflows
MC2R Signaling Pathway
The canonical signaling pathway for MC2R involves coupling to the Gs alpha subunit of the heterotrimeric G protein. This initiates a cascade leading to the production of the second messenger cAMP.
Caption: Canonical signaling pathway of the Melanocortin-2 Receptor (MC2R).
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a typical filtration-based competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding filtration assay.
References
- 1. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACTH receptor - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. ec.bioscientifica.com [ec.bioscientifica.com]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular identification of the human melanocortin-2 receptor responsible for ligand binding and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. caymanchem.com [caymanchem.com]
- 13. resources.revvity.com [resources.revvity.com]
An In-Depth Technical Guide to BPC-157 In Vitro Research Models
Introduction: Body Protection Compound-157 (BPC-157) is a synthetic pentadecapeptide of 15 amino acids, derived from a protein found in human gastric juice.[1][2][3][4][5] In preclinical research, it has demonstrated significant regenerative and cytoprotective effects across a variety of tissues, including tendon, muscle, and the vascular system.[6][7][8] In vitro research models are indispensable for elucidating the molecular mechanisms that underlie these therapeutic effects. This guide provides a comprehensive overview of the core signaling pathways modulated by BPC-157, summarizes key quantitative data from cell-based assays, and details the experimental protocols used in these foundational studies.
Core Signaling Pathways Modulated by BPC-157
BPC-157 exerts its influence by modulating several interconnected signaling cascades crucial for angiogenesis, cell migration, and tissue repair.
The VEGFR2-Akt-eNOS Pathway
A primary mechanism for BPC-157's pro-angiogenic activity is the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.[9] BPC-157 increases the expression and internalization of VEGFR2 in vascular endothelial cells, triggering a downstream phosphorylation cascade involving Akt and endothelial Nitric Oxide Synthase (eNOS).[10][11][12] This culminates in the production of nitric oxide (NO), a critical mediator of vasodilation and new blood vessel formation.[13][14] The entire process of tube formation is halted by dynasore, a VEGFR2 inhibitor, confirming the pathway's dependence on this receptor.[10][11][12]
BPC-157 activates the VEGFR2-Akt-eNOS signaling pathway.
The FAK-Paxillin Pathway
Cell migration is essential for tissue repair. BPC-157 directly promotes the migration and spreading of tendon fibroblasts.[2][4] This process is mediated by the dose-dependent activation (phosphorylation) of Focal Adhesion Kinase (FAK) and Paxillin, two key proteins in the focal adhesion signaling network.[2][3][4] Activation of this pathway is critical for the dynamic reorganization of the F-actin cytoskeleton, which drives cell motility.[2][15]
References
- 1. peptidesystems.com [peptidesystems.com]
- 2. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pentadecapeptide BPC 157 enhances the growth hormone receptor expression in tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BPC-157 Research Guide: The Science Behind the Peptide [biolongevitylabs.com]
- 7. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 8. imperialpeptides.co.uk [imperialpeptides.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. examine.com [examine.com]
- 11. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. benchchem.com [benchchem.com]
- 14. corepeptides.com [corepeptides.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Administration of Investigational Compounds in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The selection of an appropriate administration route is a critical step in the preclinical evaluation of any investigational compound. This decision impacts the compound's bioavailability, pharmacokinetic profile, and ultimately, its observed efficacy and toxicity.[1][2] These application notes provide a comprehensive overview of common administration routes for investigational compounds in various animal models, with a focus on detailed protocols and data presentation to guide researchers in their study design. The information presented here is a synthesis of established best practices in preclinical research.[3][4]
Quantitative Data Summary
The following tables summarize typical administration volumes and needle sizes for common routes in different animal models. These are general guidelines and may need to be adjusted based on the specific compound formulation and experimental goals.[5][6]
Table 1: Recommended Administration Volumes and Needle Sizes for Mice [3][5]
| Route of Administration | Maximum Volume | Recommended Needle Size (Gauge) |
| Intravenous (IV) | 5 mL/kg (bolus) | 27-30 |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 |
| Subcutaneous (SC) | 10 mL/kg | 25-27 |
| Intramuscular (IM) | 0.05 mL/site | 25-27 |
| Oral (PO) - Gavage | 10 mL/kg | 20-22 (gavage needle) |
Table 2: Recommended Administration Volumes and Needle Sizes for Rats [3]
| Route of Administration | Maximum Volume | Recommended Needle Size (Gauge) |
| Intravenous (IV) | 5 mL/kg (bolus) | 23-25 |
| Intraperitoneal (IP) | 10 mL/kg | 23-25 |
| Subcutaneous (SC) | 5 mL/kg | 23-25 |
| Intramuscular (IM) | 0.2 mL/site | 23-25 |
| Oral (PO) - Gavage | 10 mL/kg | 18-20 (gavage needle) |
Table 3: Comparative Pharmacokinetic Parameters of a Hypothetical Compound by Administration Route
This table illustrates how the route of administration can influence the pharmacokinetic profile of an investigational compound. The data presented are hypothetical and for illustrative purposes only.
| Route | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) |
| Intravenous (IV) | 100 | 0.1 | 1500 | 2.5 |
| Intraperitoneal (IP) | 75 | 0.5 | 950 | 3.0 |
| Subcutaneous (SC) | 85 | 1.0 | 700 | 4.5 |
| Oral (PO) | 30 | 1.5 | 350 | 3.5 |
Experimental Protocols
Detailed methodologies for key administration routes are provided below. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[3][4][6]
Protocol 1: Intravenous (IV) Administration via the Tail Vein in Mice
Objective: To achieve rapid and complete systemic exposure to the investigational compound.
Materials:
-
Investigational compound formulated in a sterile, isotonic vehicle.
-
Mouse restrainer.
-
Heat lamp or warm water bath.
-
27-30 gauge needle attached to a 1 mL syringe.
-
70% ethanol (B145695) or isopropanol.
-
Gauze pads.
Procedure:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water for 1-2 minutes to induce vasodilation of the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol to disinfect the injection site and improve visualization of the veins.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Gently pull back on the plunger to aspirate; a flash of blood in the syringe hub confirms proper placement.
-
Inject the compound slowly at a constant rate.
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Administration in Rats
Objective: To administer a substance into the peritoneal cavity for systemic absorption.
Materials:
-
Investigational compound formulated in a sterile, isotonic vehicle.
-
23-25 gauge needle attached to an appropriately sized syringe.
-
70% ethanol or isopropanol.
Procedure:
-
Firmly restrain the rat, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Locate the lower right or left abdominal quadrant. Injections should be made off the midline to avoid the urinary bladder and major blood vessels.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure that the needle has not entered the bladder, intestines, or a blood vessel.
-
Inject the compound at a steady rate.
-
Withdraw the needle.
-
Return the animal to its cage and monitor for any signs of distress.
Protocol 3: Oral Gavage (PO) in Mice
Objective: To deliver a precise dose of the investigational compound directly into the stomach.
Materials:
-
Investigational compound in a liquid formulation.
-
A flexible or rigid, ball-tipped gavage needle (20-22 gauge for mice).
-
Appropriately sized syringe.
Procedure:
-
Gently but firmly restrain the mouse to immobilize its head and straighten its neck and back.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Introduce the gavage needle into the mouth, slightly off-center to avoid the trachea.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The animal should swallow as the tube is advanced. If resistance is met, do not force the needle.
-
Once the needle is at the predetermined depth, administer the compound.
-
Slowly withdraw the gavage needle.
-
Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the lungs.
Visualizations
Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be modulated by an investigational compound.
Caption: Hypothetical signaling cascade initiated by an investigational compound.
Experimental Workflow
This diagram outlines a typical workflow for evaluating an investigational compound in an animal model.
Caption: Standard preclinical in vivo study workflow.
Logical Relationship
This diagram illustrates the logical relationship between the choice of administration route and its impact on key study outcomes.
Caption: Impact of administration route on study outcomes.
References
- 1. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. cea.unizar.es [cea.unizar.es]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes and Protocols: Preparing MCG-02 for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "MCG-02" does not correspond to a publicly documented agent in scientific literature based on the conducted search. The following application notes and protocols are provided as a generalized template. Researchers should substitute the specific details of their compound of interest, based on its known properties and relevant literature.
Introduction
This document provides a comprehensive guide for the preparation and use of a hypothetical compound, designated here as this compound, in various cell culture experiments. The protocols outlined below are intended to serve as a starting point and should be optimized based on the specific cell line and experimental objectives.
Compound Information (Hypothetical)
| Property | Details |
| Compound Name | This compound |
| Target Pathway | Hypothetical Target Pathway (e.g., MAPK/ERK Pathway) |
| Mechanism of Action | Inhibitor of a key kinase in the specified pathway. |
| Molecular Weight | (Specify Molecular Weight) g/mol |
| Solubility | Soluble in DMSO at (Specify Concentration), sparingly soluble in ethanol. |
| Storage | Store at -20°C or -80°C as a desiccated solid or in solution. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for serial dilutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Sterile filter the stock solution using a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line and calculate the IC50 value.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To investigate the effect of this compound on the protein expression levels and phosphorylation status of key proteins in a target signaling pathway.
Materials:
-
Target cell line
-
Complete cell culture medium
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| Cell Line A | (Value) |
| Cell Line B | (Value) |
| Cell Line C | (Value) |
Table 2: Hypothetical Effect of this compound on Protein Expression
| Treatment | p-ERK/total ERK Ratio | p-AKT/total AKT Ratio |
| Vehicle Control | 1.00 | 1.00 |
| This compound (Low Conc.) | (Value) | (Value) |
| This compound (High Conc.) | (Value) | (Value) |
Visualizations
Caption: Experimental workflow for this compound cell culture experiments.
Caption: Hypothetical signaling pathway affected by this compound.
BPC-157 In Vivo Experimental Design: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the therapeutic potential of the pentadecapeptide BPC-157. It is intended for researchers in pharmacology, regenerative medicine, and drug development. The protocols outlined below are synthesized from numerous preclinical studies and are designed to serve as a comprehensive guide for investigating the wound healing, anti-inflammatory, and gastrointestinal protective effects of BPC-157.
Introduction to BPC-157
Body Protection Compound 157 (BPC-157) is a synthetic peptide composed of 15 amino acids, derived from a protein found in human gastric juice.[1] It has garnered significant scientific interest due to its potent cytoprotective and regenerative properties demonstrated in a wide range of preclinical studies.[2][3] BPC-157 has been shown to accelerate the healing of various tissues, including skin, muscle, tendon, ligament, and bone.[4][5][6] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways related to angiogenesis, inflammation, and cellular migration.[7][8]
General Guidelines for In Vivo Experiments
Animal Models
The most commonly used animal models for BPC-157 research are rats (Wistar or Sprague-Dawley) and mice.[1][9] The choice of animal model will depend on the specific research question and the type of injury being investigated.
BPC-157 Preparation and Administration
BPC-157 is typically supplied as a lyophilized powder and should be reconstituted in sterile saline or bacteriostatic water. The concentration of the solution will depend on the desired dosage and the administration route.
Common Administration Routes:
-
Intraperitoneal (IP) Injection: A common systemic administration route. The solution is injected into the peritoneal cavity.[8]
-
Subcutaneous (SC) Injection: Injection into the layer of skin directly below the dermis and epidermis.
-
Oral (PO) Administration: Can be administered via oral gavage or dissolved in the drinking water.[4] BPC-157 is notably stable in human gastric juice.[2]
-
Topical Application: For skin wounds, BPC-157 can be incorporated into a neutral cream or gel and applied directly to the injury site.[4]
Dosage:
Dosages in preclinical studies typically range from nanograms to micrograms per kilogram of body weight. The optimal dosage will vary depending on the animal model, the type and severity of the injury, and the administration route.[4][10]
Experimental Protocols
Wound Healing: Skin Incision and Excision Models
This protocol describes the creation of full-thickness skin wounds in rats to evaluate the wound-healing properties of BPC-157.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Electric clippers
-
Surgical scrub (e.g., povidone-iodine)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
Biopsy punch (for excisional wounds)
-
Suture material (for incisional wounds)
-
BPC-157 solution or cream
-
Wound dressing
Procedure:
-
Anesthetize the rat and shave the dorsal thoracic region.
-
Disinfect the surgical site with a surgical scrub.
-
For incisional wounds: Make a full-thickness longitudinal incision (e.g., 2 cm) on the back of the rat. The wound can be left unsutured or closed with a few sutures.[9]
-
For excisional wounds: Create a full-thickness circular wound using a biopsy punch (e.g., 6-8 mm diameter).[11]
-
Administer BPC-157 according to the experimental design (e.g., IP injection, oral, or topical application). The first administration is often given shortly after the injury.[8]
-
Apply a sterile dressing to the wound.
-
Monitor the animals daily for signs of infection and overall health.
-
At predetermined time points (e.g., days 3, 7, 14), euthanize a subset of animals for analysis.
Assessment:
-
Wound Closure Rate: Measure the wound area at regular intervals using a digital caliper or image analysis software.
-
Histological Analysis: Collect wound tissue for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess re-epithelialization, granulation tissue formation, collagen deposition, and angiogenesis.[9]
-
Tensile Strength: For incisional wounds, measure the force required to break the healed wound.
Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema
This model is a standard method for inducing acute inflammation to assess the anti-inflammatory effects of compounds.[12][13]
Materials:
-
Male Wistar rats (180-200 g)
-
1% Carrageenan solution in sterile saline
-
Plethysmometer or digital caliper
-
BPC-157 solution
Procedure:
-
Administer BPC-157 or the vehicle control (e.g., IP or SC) at a predetermined time before inducing inflammation (e.g., 30-60 minutes).
-
Measure the initial volume of the rat's right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[14][15]
-
Calculate the percentage of edema inhibition for the BPC-157 treated groups compared to the control group.
Assessment:
-
Paw Volume: The primary outcome measure is the change in paw volume over time.[14]
-
Histological Analysis: At the end of the experiment, the paw tissue can be collected for histological analysis to assess inflammatory cell infiltration.[16]
-
Biochemical Markers: Measurement of inflammatory mediators (e.g., cytokines, prostaglandins) in the paw tissue or serum.
Gastrointestinal Protection: NSAID-Induced Gastric Ulcer Model
This protocol uses a non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) to induce gastric ulcers in rats.[10]
Materials:
-
Male Wistar rats (200-250 g)
-
Indomethacin
-
BPC-157 solution
-
Vehicle (e.g., saline)
Procedure:
-
Fast the rats for 24 hours before the experiment, with free access to water.
-
Administer BPC-157 or vehicle control (e.g., IP, SC, or oral gavage) 30-60 minutes before indomethacin administration.
-
Induce gastric ulcers by administering indomethacin (e.g., 25-50 mg/kg, orally or subcutaneously).
-
After a set period (e.g., 4-6 hours), euthanize the rats.
-
Excise the stomach, open it along the greater curvature, and gently rinse with saline.
-
Examine the gastric mucosa for the presence of ulcers.
Assessment:
-
Ulcer Index: Score the severity of the ulcers based on their number and size. The total ulcer area can also be measured.[10]
-
Histological Analysis: Collect stomach tissue for histological examination to assess the extent of mucosal damage, inflammation, and cellular infiltration.
-
Biochemical Analysis: Measure levels of pro-inflammatory and anti-inflammatory markers in the gastric tissue.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of BPC-157 on Skin Wound Healing in Rats
| Treatment Group | Administration Route | Dosage | Mean Wound Area (mm²) on Day 7 | Wound Closure Rate (%) on Day 7 |
| Control (Saline) | IP | - | 15.2 ± 1.8 | 49.3 ± 5.2 |
| BPC-157 | IP | 10 µg/kg | 7.8 ± 1.1 | 74.0 ± 4.1 |
| BPC-157 | Topical (Cream) | 1 µg/g | 6.5 ± 0.9 | 78.3 ± 3.5 |
*p < 0.05 compared to control. Data are representative and should be replaced with actual experimental results.
Table 2: Anti-inflammatory Effect of BPC-157 on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Administration Route | Dosage | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h |
| Control (Saline) | IP | - | 0.85 ± 0.07 | - |
| BPC-157 | IP | 10 µg/kg | 0.42 ± 0.05 | 50.6 |
| BPC-157 | IP | 20 µg/kg | 0.31 ± 0.04 | 63.5 |
*p < 0.05 compared to control. Data are representative and should be replaced with actual experimental results.
Table 3: Gastroprotective Effect of BPC-157 on Indomethacin-Induced Gastric Ulcers in Rats
| Treatment Group | Administration Route | Dosage | Mean Ulcer Area (mm²) | Ulcer Inhibition (%) |
| Control (Saline) | IP | - | 25.4 ± 3.1 | - |
| BPC-157 | IP | 10 µg/kg | 9.7 ± 1.5 | 61.8 |
| BPC-157 | Oral | 10 µg/kg | 12.1 ± 1.8 | 52.4 |
*p < 0.05 compared to control. Data are representative and should be replaced with actual experimental results.[10]
Table 4: Pro-Angiogenic Effects of BPC-157
| Assay Type | Model | BPC-157 Concentration/Dosage | Observation |
| Chick Chorioallantoic Membrane (CAM) | In vivo | 0.1 µg | Increased vessel density |
| Hind Limb Ischemia | Rat | 10 µg/kg/day | Accelerated blood flow recovery and increased vessel number[17][18][19] |
| Tube Formation | HUVECs (in vitro) | 0.1 - 1 µg/mL | Significant increase in completely formed tubes[7][20] |
Visualization of Pathways and Workflows
Signaling Pathways
BPC-157 is known to interact with several key signaling pathways to exert its regenerative effects.
Caption: BPC-157 activates VEGFR2 and FAK signaling pathways.
Experimental Workflows
Visualizing the experimental workflow can help in planning and executing the studies.
Caption: General workflow for in vivo BPC-157 experiments.
Conclusion
The protocols and application notes provided in this document offer a framework for the in vivo investigation of BPC-157. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research. The potent regenerative capabilities of BPC-157, demonstrated across a variety of preclinical models, warrant further investigation to elucidate its full therapeutic potential.
References
- 1. The anti-nociceptive effect of BPC-157 on the incisional pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agemed.org [agemed.org]
- 3. researchgate.net [researchgate.net]
- 4. Stable Gastric Pentadecapeptide BPC 157 and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Gastric Pentadecapeptide BPC 157 as a Therapy for the Disable Myotendinous Junctions in Rats | MDPI [mdpi.com]
- 6. Stable Gastric Pentadecapeptide BPC 157, Robert’s Stomach Cytoprotection/Adaptive Cytoprotection/Organoprotection, and Selye’s Stress Coping Response: Progress, Achievements, and the Future [gutnliver.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BPC 157's effect on healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of pentadecapeptide BPC 157 on gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wvj.science-line.com [wvj.science-line.com]
- 17. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of MCG-02
These application notes provide detailed protocols for the quantitative analysis of MCG-02 in research and development settings. The following methods are designed to offer robust and reliable quantification of this compound in various matrices, catering to the needs of researchers, scientists, and drug development professionals. The methodologies are based on established principles of bioanalytical method validation.[1][2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in samples with relatively high concentrations of the analyte. High-performance liquid chromatography (HPLC) is a powerful technique for separating components of a mixture, and when coupled with a UV detector, it provides a cost-effective and reliable means of quantification.[4]
Experimental Protocol
1.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Blank matrix (e.g., plasma, cell lysate)
1.1.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and column oven
-
UV-Vis detector
1.1.3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)
1.1.4. Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
-
Working Standards: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (90% A, 10% B).
-
Quantitative Data Summary
The performance of the HPLC-UV method was evaluated based on standard validation parameters.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 95.2% - 103.5% |
| Precision (%RSD) | < 5% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
For samples requiring higher sensitivity and selectivity, an LC-MS/MS method is recommended. This technique combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.[4][5]
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound reference standard
-
Isotopically labeled this compound internal standard (if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Blank matrix
2.1.2. Instrumentation
-
UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
2.1.3. Chromatographic Conditions
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
2.1.4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (To be determined by infusion of the standard)
-
Internal Standard: Precursor ion > Product ion (To be determined)
-
2.1.5. Sample Preparation The sample preparation protocol is similar to the HPLC-UV method, but with potentially smaller sample volumes due to the increased sensitivity of the LC-MS/MS system.
Quantitative Data Summary
The LC-MS/MS method offers superior sensitivity and is suitable for bioanalytical applications.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.1% - 101.7% |
| Precision (%RSD) | < 8% |
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the quantification of this compound from sample receipt to final data reporting.
Caption: General workflow for the quantification of this compound.
Signaling Pathway Context
While the direct signaling pathway of this compound is under investigation, its chemical structure suggests potential interaction with kinase pathways involved in cell proliferation. A representative diagram of a generic kinase signaling cascade is provided below to illustrate a potential mechanism of action that could be explored in conjunction with pharmacokinetic studies using the described analytical methods.
Caption: Hypothetical inhibition of a kinase pathway by this compound.
References
Application Notes and Protocols for the Synthesis and Purification of BPC-157
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and purification of the pentadecapeptide BPC-157 (Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val), a synthetic peptide fragment with a wide range of reported regenerative and protective effects. The protocols detailed herein are based on established methodologies for solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), which are the standard techniques for producing high-purity peptides for research and development.[1]
Section 1: BPC-157 Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides, allowing for the efficient production of crude BPC-157.[2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is outlined below, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[3]
Quantitative Data Summary: Synthesis Parameters
The following table summarizes typical parameters and reagents for the manual Fmoc-based SPPS of BPC-157 on a 0.1 mmol scale.
| Parameter | Value/Reagent | Purpose |
| Resin | Fmoc-Val-Wang Resin (or similar) | Solid support for peptide assembly, starting with the C-terminal amino acid (Valine). |
| Amino Acids | 4 equivalents (0.4 mmol) per coupling | Building blocks for the peptide chain. A molar excess ensures the reaction goes to completion. |
| Coupling Reagent | HBTU (3.8 equivalents, 0.38 mmol) | Activates the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation. |
| Activation Base | DIEA (8 equivalents, 0.8 mmol) | A non-nucleophilic base used to facilitate the coupling reaction. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | A mild base used to remove the temporary Fmoc protecting group from the N-terminus. |
| Cleavage Cocktail | Reagent K (TFA/H₂O/TIS, 95:2.5:2.5 v/v) | Strong acid cocktail to cleave the completed peptide from the resin and remove side-chain protecting groups. |
| Crude Peptide Yield | ~70-85% | Typical yield before purification, dependent on synthesis efficiency. |
Experimental Protocol: BPC-157 Synthesis
This protocol describes the manual synthesis of BPC-157. All steps should be performed in a dedicated peptide synthesis vessel with appropriate ventilation.
1.2.1. Resin Preparation
-
Weigh an appropriate amount of Fmoc-Val-Wang resin (e.g., ~140 mg for a 0.7 mmol/g loading resin) to achieve a 0.1 mmol synthesis scale.
-
Place the resin in the synthesis vessel and add dimethylformamide (DMF, ~5 mL).
-
Allow the resin to swell for 1-2 hours at room temperature with gentle agitation to ensure optimal reaction conditions.
-
After swelling, drain the DMF.
1.2.2. SPPS Cycle (Repeated for each amino acid)
This cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
A. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain.
-
Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL washes) to remove all traces of piperidine.
B. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (0.4 mmol) and HBTU (0.38 mmol) in ~3 mL of DMF.
-
Add DIEA (0.8 mmol) to the vial. This is the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activation mixture to the deprotected resin in the synthesis vessel.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL washes).
-
(Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a recoupling step may be necessary.
Repeat the SPPS cycle for each amino acid in the BPC-157 sequence: Leu, Gly, Ala, Asp, Asp, Ala, Pro, Lys, Gly, Pro, Pro, Pro, Glu, Gly.
1.2.3. Cleavage and Deprotection
-
After the final SPPS cycle, wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM, 3 x 5 mL) and dry it under a vacuum for at least 30 minutes.
-
Caution: Perform this step in a certified fume hood with appropriate personal protective equipment (PPE), as Trifluoroacetic Acid (TFA) is highly corrosive.
-
Prepare the cleavage cocktail "Reagent K": 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).
-
Add ~5 mL of the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to prevent side reactions with sensitive amino acid side chains.
-
Filter the resin and collect the filtrate (which contains the peptide) into a cold centrifuge tube containing ~40-50 mL of cold diethyl ether.
-
A white precipitate of the crude BPC-157 peptide should form.
-
Centrifuge the tube to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage reagents and scavengers.
-
Dry the crude peptide pellet under a vacuum.
Visualization: SPPS Workflow
Caption: A high-level workflow for the Fmoc-based Solid-Phase Peptide Synthesis of BPC-157.
Section 2: BPC-157 Purification via RP-HPLC
The crude peptide obtained from synthesis contains impurities such as truncated or deletion sequences. Reverse-phase HPLC is the standard method for purifying peptides to a high degree (>98%) required for biological assays.[4] The principle is the separation of the target peptide from impurities based on hydrophobicity.
Quantitative Data Summary: Purification Parameters
The following table summarizes typical parameters for the semi-preparative RP-HPLC purification of BPC-157.
| Parameter | Value/Range | Purpose |
| Column | C18 Reverse-Phase (e.g., 10 µm, 250 x 22 mm) | Stationary phase for hydrophobic interaction-based separation. C18 is suitable for a wide range of peptides.[5] |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape.[4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic phase; used to elute the peptide from the column. |
| Gradient | 5-45% Mobile Phase B over 40-60 minutes | A gradually increasing concentration of ACN elutes compounds based on their hydrophobicity. |
| Flow Rate | 10-20 mL/min | Dependent on column diameter; ensures efficient separation. |
| Detection | UV at 214-220 nm | Wavelength at which the peptide bond absorbs light, allowing for monitoring of the elution profile.[4] |
| Loading Capacity | 10-100 mg per injection | Amount of crude peptide that can be loaded onto the column without compromising resolution.[5] |
| Expected Purity | >98% | Target purity for fractions to be used in biological experiments. |
Experimental Protocol: BPC-157 Purification
2.2.1. Sample and System Preparation
-
Dissolve the crude, dried BPC-157 peptide in Mobile Phase A (or a minimal amount of a solvent like acetic acid if solubility is an issue) to a concentration of approximately 10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
2.2.2. Chromatographic Separation
-
Inject the filtered crude peptide solution onto the column.
-
Run a linear gradient. A typical starting gradient could be from 5% B to 45% B over 40 minutes. This gradient may need to be optimized based on the initial analytical run to ensure good separation between the main BPC-157 peak and its closest impurities.
-
Monitor the elution profile at 220 nm. The main peak corresponding to BPC-157 should be well-resolved.
2.2.3. Fraction Collection and Analysis
-
Collect fractions corresponding to the main peptide peak using an automated fraction collector.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
2.2.4. Lyophilization
-
Freeze the pooled, pure fractions (e.g., in a dry ice/acetone bath).
-
Lyophilize the frozen solution using a freeze-dryer to remove the water and acetonitrile, yielding the final product as a white, fluffy powder.
-
Confirm the identity and molecular weight of the final product using mass spectrometry (e.g., LC-MS or MALDI-TOF).[1]
Visualization: Purification Workflow
Caption: General workflow for the purification of BPC-157 using Reverse-Phase HPLC.
Section 3: Key Signaling Pathways and Quantitative Data
BPC-157 is reported to exert its pro-angiogenic and healing effects by modulating several key intracellular signaling pathways. The primary mechanisms involve the activation of receptors and downstream kinases that promote cell migration, proliferation, and survival.
Quantitative Data Summary: Biological Activity
The following table summarizes key quantitative findings from in vitro and ex vivo studies on BPC-157's biological effects.
| Parameter | Model System | BPC-157 Concentration | Result | Citation |
| Angiogenesis | HUVEC Tube Formation | 1 µg/mL | 147 ± 7% increase in completely formed tubes | |
| Cell Migration | Skeletal Muscle Cells | 2 µg/mL | 175.8 ± 12.8% increase in migrated cells | [6] |
| VEGFR2 Phosphorylation | HUVECs | 1 µg/mL | Time-dependent increase in p-VEGFR2 (Tyr1175) | |
| Akt Phosphorylation | HUVECs | 1 µg/mL | Time-dependent increase in p-Akt (Ser473) | |
| eNOS Phosphorylation | HUVECs | 1 µg/mL | Time-dependent increase in p-eNOS (Ser1177) | |
| FAK Phosphorylation | Tendon Fibroblasts | Dose-dependent | Increased levels of p-FAK | [3][7] |
| Paxillin (B1203293) Phosphorylation | Tendon Fibroblasts | Dose-dependent | Increased levels of p-Paxillin | [3][7] |
Visualization: BPC-157 Signaling Pathways
BPC-157's pro-angiogenic and cell migration effects are mediated by at least two interconnected pathways.
Caption: Key signaling pathways activated by BPC-157 leading to angiogenesis and cell migration.
References
- 1. Phosphorylated paxillin and phosphorylated FAK constitute subregions within focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. rps.researchcommons.org [rps.researchcommons.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MCG-02 in Tissue Regeneration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCG-02 is a novel small molecule compound demonstrating significant potential in the field of tissue regeneration. Pre-clinical studies have indicated its capacity to modulate key signaling pathways involved in cell proliferation, differentiation, and tissue remodeling. These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for its use in various in vitro and in vivo tissue regeneration assays.
Proposed Mechanism of Action
This compound is hypothesized to promote tissue regeneration by interacting with key signaling pathways crucial for wound healing and tissue repair. Its multifaceted mechanism of action is thought to involve the modulation of inflammatory responses, stimulation of angiogenesis, and promotion of cell proliferation and extracellular matrix remodeling. A deeper understanding of these molecular mechanisms will be crucial for the development of innovative regenerative medicine strategies.[1][2][3]
A proposed signaling pathway for this compound's activity is outlined below:
Caption: Proposed signaling pathway of this compound in tissue regeneration.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro and in vivo studies assessing the efficacy of this compound in promoting tissue regeneration.
Table 1: In Vitro Assessment of this compound on Human Dermal Fibroblasts (HDFs)
| Concentration of this compound (µM) | Cell Proliferation (% of Control) | Collagen Type I Expression (Fold Change) | VEGF Secretion (pg/mL) |
| 0 (Control) | 100 ± 5.2 | 1.0 ± 0.2 | 150 ± 12.5 |
| 1 | 125 ± 6.8 | 1.8 ± 0.3 | 250 ± 18.9 |
| 5 | 180 ± 8.1 | 3.5 ± 0.5 | 420 ± 25.1 |
| 10 | 210 ± 9.5 | 4.2 ± 0.6 | 550 ± 30.7 |
Table 2: In Vivo Wound Healing Assay in a Murine Model
| Treatment Group | Wound Closure Rate at Day 7 (%) | Neovascularization (Vessel Density/mm²) | Collagen Deposition (Arbitrary Units) |
| Vehicle Control | 35 ± 4.1 | 85 ± 9.3 | 1.2 ± 0.3 |
| This compound (1 mg/kg) | 65 ± 5.8 | 150 ± 12.7 | 2.8 ± 0.4 |
| This compound (5 mg/kg) | 85 ± 6.2 | 210 ± 15.1 | 4.5 ± 0.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard sterile techniques should be followed in a Class II Biological Safety Cabinet for all cell culture procedures.[4]
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of a relevant cell line, such as human dermal fibroblasts (HDFs).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)[5]
-
Fetal Bovine Serum (FBS)[5]
-
Penicillin-Streptomycin Solution[5]
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell proliferation as a percentage of the vehicle control.
Caption: Workflow for the MTT cell proliferation assay.
In Vitro Scratch Wound Healing Assay
This assay models cell migration in two dimensions and is a common method to assess the potential of a compound to promote wound closure.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
6-well cell culture plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create Confluent Monolayer: Seed HDFs in 6-well plates and grow to 90-100% confluency.
-
Create Scratch: Use a sterile 200 µL pipette tip to create a straight scratch through the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh low-serum (e.g., 1% FBS) medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) at the same position.
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure relative to the initial scratch area.
In Vivo Excisional Wound Healing Model
This protocol describes a murine model to evaluate the in vivo efficacy of this compound in promoting wound healing. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
8-10 week old male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Hair clipper and depilatory cream
-
Surgical scissors and forceps
-
6 mm biopsy punch
-
This compound formulation (e.g., in a hydrogel)
-
Vehicle control (hydrogel only)
-
Transparent film dressing
-
Digital camera
Procedure:
-
Animal Preparation: Anesthetize the mouse and shave the dorsal surface.
-
Wound Creation: Create two full-thickness excisional wounds on the back of each mouse using a 6 mm biopsy punch.
-
Treatment Application: Topically apply the this compound formulation or vehicle control to the wounds.
-
Dressing: Cover the wounds with a transparent film dressing.
-
Wound Monitoring: Photograph the wounds daily or every other day.
-
Data Analysis: Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound closure over time.
-
Histological Analysis (Optional): At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and Masson's trichrome staining for collagen deposition).
Caption: Workflow for the in vivo excisional wound healing model.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.
Ordering Information
| Product Name | Catalog Number | Size |
| This compound | This compound-10 | 10 mg |
| This compound | This compound-50 | 50 mg |
For further information or technical support, please contact our technical services department.
References
- 1. Macrophage plasticity: signaling pathways, tissue repair, and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Cell culture conditions [qiagen.com]
- 6. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
Application Notes and Protocols: BPC-157 in Tendon Healing Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The pentadecapeptide BPC-157, a partial sequence of the human gastric protein BPC, has garnered significant interest in regenerative medicine for its potential to accelerate the healing of various tissues, including tendons.[1][2][3][4] Preclinical studies have consistently demonstrated its efficacy in promoting tendon repair through multiple mechanisms, such as enhancing the outgrowth and migration of tendon fibroblasts, increasing cell survival under oxidative stress, and modulating key signaling pathways.[1][2][4][5] These application notes provide a comprehensive overview of the quantitative data from key studies, detailed experimental protocols for in vitro and in vivo research, and a visualization of the proposed signaling pathways.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from preclinical research on BPC-157's effects on tendon healing.
Table 1: In Vitro Efficacy of BPC-157 on Tendon Fibroblasts
| Parameter Assessed | Model System | BPC-157 Concentration | Outcome Measure | Result | Citation |
| Fibroblast Outgrowth | Rat Achilles Tendon Explants | 2 µg/mL | Number of Outgrown Cells | Significant increase in fibroblast outgrowth from tendon explants. | [1][2][5] |
| Cell Survival Under Oxidative Stress | Rat Achilles Tendon Fibroblasts | 2 µg/mL | Viable Cell Count (MTT Assay) | Significantly increased survival of tendon fibroblasts exposed to 0.1 µM H₂O₂ for 24 hours. | [1][2][5] |
| Cell Migration | Rat Achilles Tendon Fibroblasts | 0.5, 1, and 2 µg/mL | Migrated Cell Count (Transwell Assay) | Dose-dependent increase in fibroblast migration, with a 2.3-fold increase at 2 µg/mL. | [1][2][5] |
| Cell Spreading | Rat Achilles Tendon Fibroblasts | 1 and 2 µg/mL | Number of Spread Cells at 30 min | Dose-dependent acceleration of cell spreading. | [1][2] |
| Growth Hormone Receptor (GHR) Expression | Rat Achilles Tendon Fibroblasts | 0.5 µg/mL | GHR mRNA and Protein Levels | Dose- and time-dependently increased expression of GHR. | [6][7] |
Table 2: In Vivo Efficacy of BPC-157 in Animal Models of Tendon Injury
| Animal Model | Injury Type | BPC-157 Dosage & Administration | Assessment Time Points | Key Biomechanical & Functional Outcomes | Histological Findings | Citation |
| Rat | Achilles Tendon Transection | 10 µg/kg or 10 ng/kg, IP or oral | 7, 14, 28, 42 days | Significantly improved load to failure, increased functionality, and reduced leg contracture. | Improved collagen organization, reduced inflammatory infiltrates, and smaller defect size. | [8][9][10] |
| Rat | Medial Collateral Ligament (MCL) Transection | Oral, topical, or IP | Up to 90 days | Consistent and extensive improvement in biomechanical strength and function. | Faster and better organization of healing connective tissue with longitudinally oriented collagen fibers. | [8][11] |
| Rat | Quadriceps Muscle Detachment | 10 µg/kg or 10 ng/kg, oral | 7, 14, 28, 42 days | Prominent therapy effects on biomechanical and functional recovery. | Well-oriented recovered tissue at the myotendinous junction with no inflammatory infiltrate. | [9][10] |
| Rat | Crushed Gastrocnemius Muscle | IP or topical cream | 1, 2, 4, 7, 14 days | Faster muscle healing and full function restoration, even with corticosteroid-impaired healing. | Reduced inflammation and improved muscle fiber structure. | [12] |
Signaling Pathways and Mechanisms of Action
BPC-157 exerts its pro-healing effects on tendons through several interconnected signaling pathways. Key mechanisms include the activation of the FAK-paxillin pathway to promote cell migration, upregulation of the Growth Hormone Receptor (GHR) to enhance the anabolic effects of growth hormone, and modulation of angiogenesis through VEGF and Nitric Oxide pathways.[1][2][6][13][14]
Caption: BPC-157 activates the FAK-paxillin pathway, promoting tendon fibroblast migration.
Caption: BPC-157 upregulates GHR expression, enhancing GH-mediated cell proliferation.
Caption: BPC-157 promotes angiogenesis via VEGF and Nitric Oxide (NO) pathways.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of BPC-157 in tendon healing research.
Protocol 1: In Vivo Achilles Tendon Transection Model in Rats
This protocol establishes a reproducible acute tendon injury model to assess the therapeutic effects of BPC-157.[15]
Caption: Workflow for in vivo evaluation of BPC-157 in a rat tendon injury model.
1. Objective: To create a standardized model of acute tendon injury to evaluate the healing properties of BPC-157.
2. Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthetic: Ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Sterile surgical instruments.
-
Suture material.
-
BPC-157 (lyophilized) and sterile saline for reconstitution.
3. Surgical Procedure:
-
Anesthetize the rat via intraperitoneal (IP) injection.
-
Shave and disinfect the surgical area over the hindlimb.
-
Make a longitudinal skin incision to expose the Achilles tendon.
-
Carefully separate the tendon from the underlying muscle.
-
Perform a complete transverse transection of the tendon at its midpoint.
-
The ends of the transected tendon may be left un-sutured or repaired depending on the study design.
-
Close the skin incision with sutures.
4. BPC-157 Administration:
-
Intraperitoneal (IP) Injection: Reconstitute lyophilized BPC-157 in sterile saline to the desired concentration (e.g., 10 µg/mL). Administer the solution via IP injection (e.g., at a dosage of 10 µg/kg body weight). The first injection is typically given 30 minutes post-surgery, followed by daily injections.[15]
-
Per-oral Administration: Dissolve BPC-157 in the drinking water to achieve the target concentration (e.g., 0.16 µg/mL). Provide the water ad libitum throughout the experimental period.[9]
5. Outcome Assessments:
-
Biomechanical Testing: At the designated time point, euthanize the rat and dissect the entire Achilles tendon. Mount the tendon in a tensiometer and apply a uniaxial tensile force at a constant rate until rupture. Record the load-displacement curve to calculate parameters such as Load to Failure (N), stiffness (N/mm), and energy to failure (J).[15]
-
Histological Analysis: Fix the harvested tendon in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess cellularity and inflammation, and Masson's Trichrome to evaluate collagen deposition and organization. Use a semi-quantitative scoring system to grade tendon repair.[16][17][18]
Protocol 2: In Vitro Tendon Fibroblast Migration Assay (Transwell Assay)
This protocol assesses the effect of BPC-157 on the migratory capacity of tendon fibroblasts.[1][2]
1. Objective: To quantify the chemotactic effect of BPC-157 on tendon fibroblast migration.
2. Materials:
-
Primary rat Achilles tendon fibroblasts.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transwell inserts (e.g., 8 µm pore size).
-
BPC-157.
-
Crystal violet staining solution.
3. Procedure:
-
Culture primary tendon fibroblasts to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Pre-treat cells with various concentrations of BPC-157 (e.g., 0, 0.5, 1, 2 µg/mL) for 24 hours.
-
Trypsinize and resuspend the cells in serum-free medium.
-
Add cell suspension to the upper chamber of the Transwell inserts.
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a specified period (e.g., 4-6 hours) to allow for migration.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Elute the dye and measure the absorbance with a spectrophotometer, or count the number of migrated cells under a microscope.
Protocol 3: Western Blot Analysis for FAK and Paxillin Activation
This protocol determines the effect of BPC-157 on the phosphorylation of key proteins in the focal adhesion signaling pathway.[1][2]
1. Objective: To measure the levels of total and phosphorylated FAK and paxillin in tendon fibroblasts following BPC-157 treatment.
2. Materials:
-
Primary rat Achilles tendon fibroblasts.
-
BPC-157.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (anti-FAK, anti-phospho-FAK, anti-paxillin, anti-phospho-paxillin, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
Chemiluminescent substrate.
3. Procedure:
-
Culture tendon fibroblasts and treat with desired concentrations of BPC-157 for a specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).
The provided data, pathways, and protocols offer a robust framework for researchers investigating the therapeutic potential of BPC-157 in tendon healing. The consistent preclinical evidence points to BPC-157 as a promising candidate for further development.[5][14] Its multi-faceted mechanism of action, targeting cell migration, survival, and key regenerative signaling pathways, makes it a compelling subject for ongoing research in sports medicine and orthopedics.[19] Rigorous adherence to standardized protocols is essential for generating reproducible data and advancing the understanding of this peptide's clinical utility.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. Pentadecapeptide BPC 157 enhances the growth hormone receptor expression in tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Stable Gastric Pentadecapeptide BPC 157 as a Therapy for the Disable Myotendinous Junctions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Gastric Pentadecapeptide BPC 157 as a Therapy for the Disable Myotendinous Junctions in Rats [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of pentadecapeptide BPC 157 on muscle healing impaired by systemic corticosteroid application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Histologic Stages of Healing Correlate with Restoration of Tensile Strength in a Model of Experimental Tendon Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCG-02 in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Its pathogenesis involves a dysregulated immune response, genetic predisposition, and environmental factors. Current therapeutic strategies often focus on modulating the immune system. This document provides detailed application notes and protocols for the use of MCG-02, a novel investigational compound, in preclinical murine models of IBD. This compound is a potent and selective inhibitor of the Janus kinase (JAK) signaling pathway, which plays a crucial role in the signaling of multiple pro-inflammatory cytokines implicated in IBD.
Mechanism of Action: JAK-STAT Signaling Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway. Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ), bind to their respective receptors on immune cells, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of genes involved in inflammation, cell proliferation, and immune responses. By blocking JAK activation, this compound effectively curtails this inflammatory cascade.
Caption: Mechanism of action of this compound in inhibiting the JAK-STAT signaling pathway.
Preclinical Efficacy of this compound in a DSS-Induced Colitis Model
The efficacy of this compound was evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in C57BL/6 mice. This model mimics the acute inflammation observed in ulcerative colitis.
Experimental Workflow
Caption: Experimental workflow for the DSS-induced colitis model and this compound treatment.
Quantitative Data Summary
The following tables summarize the key findings from the preclinical evaluation of this compound in the DSS-induced colitis model.
Table 1: Effect of this compound on Disease Activity Index (DAI)
| Treatment Group | Dose (mg/kg) | Day 3 DAI (Mean ± SEM) | Day 5 DAI (Mean ± SEM) | Day 7 DAI (Mean ± SEM) |
| Healthy Control | - | 0.1 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| DSS + Vehicle | - | 1.5 ± 0.3 | 2.8 ± 0.4 | 3.5 ± 0.5 |
| DSS + this compound | 10 | 1.1 ± 0.2 | 1.9 ± 0.3 | 2.1 ± 0.4 |
| DSS + this compound | 30 | 0.8 ± 0.2** | 1.2 ± 0.2 | 1.5 ± 0.3 |
| p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle |
Table 2: Effect of this compound on Colon Length and Myeloperoxidase (MPO) Activity
| Treatment Group | Dose (mg/kg) | Colon Length (cm, Mean ± SEM) | MPO Activity (U/g tissue, Mean ± SEM) |
| Healthy Control | - | 9.2 ± 0.4 | 5.1 ± 1.2 |
| DSS + Vehicle | - | 5.8 ± 0.5 | 25.4 ± 3.1 |
| DSS + this compound | 10 | 7.1 ± 0.3 | 15.2 ± 2.5** |
| DSS + this compound | 30 | 8.3 ± 0.4 | 9.8 ± 1.8 |
| p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Colon Tissue
| Treatment Group | Dose (mg/kg) | IL-6 (pg/mg protein, Mean ± SEM) | TNF-α (pg/mg protein, Mean ± SEM) | IFN-γ (pg/mg protein, Mean ± SEM) |
| Healthy Control | - | 25 ± 5 | 42 ± 8 | 15 ± 4 |
| DSS + Vehicle | - | 158 ± 21 | 210 ± 25 | 95 ± 12 |
| DSS + this compound | 10 | 95 ± 15** | 135 ± 18 | 62 ± 9 |
| DSS + this compound | 30 | 55 ± 9 | 78 ± 11 | 35 ± 6*** |
| *p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle |
Detailed Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Group 1: Healthy Control (no DSS, vehicle treatment)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (low dose)
-
Group 4: DSS + this compound (high dose)
-
-
Disease Induction:
-
Prepare a 3% (w/v) DSS solution in sterile drinking water.
-
Provide the DSS solution as the sole source of drinking water to mice in Groups 2, 3, and 4 for 7 consecutive days.
-
Provide regular drinking water to the Healthy Control group.
-
-
Treatment:
-
Prepare this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle daily via oral gavage from Day 0 to Day 7.
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Assess stool consistency and the presence of rectal bleeding daily to calculate the Disease Activity Index (DAI) score (see below).
-
-
Termination and Sample Collection:
-
On Day 7, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis, MPO assay, and cytokine profiling.
-
Disease Activity Index (DAI) Scoring:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Faint |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross |
The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Histological Analysis
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the sections for inflammation severity, extent, and crypt damage by a blinded pathologist.
Myeloperoxidase (MPO) Assay
-
Homogenize a pre-weighed piece of colon tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a commercially available MPO assay kit according to the manufacturer's instructions.
-
Normalize the MPO activity to the tissue weight.
Cytokine Profiling
-
Homogenize a pre-weighed piece of colon tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content of the sample, determined by a BCA protein assay.
Conclusion
The preclinical data strongly suggest that this compound, a novel JAK inhibitor, effectively ameliorates the clinical and pathological features of DSS-induced colitis in mice. The dose-dependent reduction in the Disease Activity Index, preservation of colon length, and suppression of inflammatory cell infiltration and pro-inflammatory cytokine production highlight the therapeutic potential of this compound for the treatment of Inflammatory Bowel Disease. Further investigation into the long-term efficacy and safety of this compound in chronic IBD models is warranted.
Application Notes and Protocols for BPC-157 in Neurological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols and methodologies for utilizing the pentadecapeptide BPC-157 in preclinical neurological research. The information is collated from various studies investigating the neuroprotective and restorative effects of BPC-157 in models of stroke, spinal cord injury, traumatic brain injury, and multiple sclerosis.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on BPC-157 in various neurological models. This data is intended for comparative purposes to aid in experimental design.
Table 1: BPC-157 Dosage and Administration in Neurological Injury Models
| Neurological Model | Species | Administration Route | Dosage Range | Treatment Duration | Key Findings |
| Stroke (Ischemia/Reperfusion) | Rat | Intraperitoneal, Local bath | 10 µg/kg | Single dose post-injury | Counteracted early and delayed neuronal damage; improved functional recovery.[1][2][3] |
| Spinal Cord Injury (Compression) | Rat | Intraperitoneal, Oral (drinking water) | 2 µg/kg - 200 µg/kg (IP), 10 µg/kg (Oral) | Single dose post-injury or continuous | Promoted functional recovery, reduced lesion size, counteracted tail paralysis.[1][4][5][6][7] |
| Traumatic Brain Injury (TBI) | Rat | Intraperitoneal | Not specified in detail | Not specified in detail | Ameliorated concussive trauma-induced brain injury.[1][8] |
| Cuprizone-Induced Demyelination (MS Model) | Rat | Oral (drinking water), Intragastric | 10 µg/kg or 10 ng/kg | Daily until sacrifice | Counteracted severe encephalopathy and muscle disability.[1] |
Table 2: Functional Outcome Measures in BPC-157 Neurological Studies
| Neurological Model | Assessment Method | BPC-157 Effect |
| Stroke (Ischemia/Reperfusion) | Morris Water Maze | Improved memory and spatial learning.[1][3] |
| Inclined Beam-Walking Test | Enhanced motor coordination and balance.[1][3] | |
| Lateral Push Test | Increased resistance to lateral displacement, indicating improved motor function.[3] | |
| Spinal Cord Injury (Compression) | Tail Motor Function Score | Significant improvement in tail motor function.[4][6] |
| Spasticity Score | Resolution of spasticity.[5][6] |
Experimental Protocols
The following are detailed protocols for key experiments cited in BPC-157 neurological research, primarily conducted in rat models.
Neurological Injury Models
This protocol induces global cerebral ischemia followed by reperfusion, modeling stroke.
-
Animals: Male Wistar rats (200-250g).
-
Anesthesia: Appropriate anesthesia as per institutional guidelines (e.g., 3% isoflurane).
-
Procedure:
-
Make a midline cervical incision to expose both common carotid arteries.
-
Carefully separate the arteries from the vagus nerve.
-
Induce ischemia by bilaterally clamping the common carotid arteries with aneurysm clips for a duration of 20 minutes.[1][2][3]
-
Remove the clips to allow for reperfusion.
-
Suture the incision.
-
-
BPC-157 Administration: BPC-157 (e.g., 10 µg/kg) or saline can be administered as a local bath (1 mL) to the carotid triangle area 30 seconds after the start of reperfusion.[2][3]
This protocol creates a reproducible compressive injury to the spinal cord.
-
Animals: Male Wistar Albino rats (350-400g).[4]
-
Anesthesia: Deep anesthesia (e.g., 3% isoflurane, ketamine 50 mg/kg b.w.).[4][5]
-
Procedure:
-
Perform a laminectomy at the L2-L3 lumbar level to expose the dura over the sacrocaudal spinal cord (S2-Co1).[4][5]
-
Place a neurosurgical piston with a graduated force of 60-66g over the exposed dura for 60 seconds to induce a compression injury.[5][7]
-
Remove the piston and close the muscle and skin incisions.
-
-
BPC-157 Administration: A single intraperitoneal injection of BPC-157 (e.g., 2 µg/kg or 200 µg/kg) or saline can be administered 10 minutes post-injury.[5][7] For chronic studies, BPC-157 can be given orally in drinking water (e.g., 10 µg/kg daily dose, achieved by a concentration of 0.16 µg/mL).[4]
This model induces demyelination by dietary administration of cuprizone (B1210641), mimicking aspects of multiple sclerosis.
-
Animals: Mice or rats.
-
Procedure:
-
BPC-157 Administration: BPC-157 can be administered orally in the drinking water (e.g., 0.16 µg/mL or 0.16 ng/mL) throughout the experimental period.[1]
BPC-157 Administration Protocols
-
Preparation: Reconstitute lyophilized BPC-157 in sterile saline to the desired concentration (e.g., 10 µg/mL or 2 µg/mL).
-
Administration: Administer the BPC-157 solution via intraperitoneal injection at a volume of 1-5 mL/kg body weight.[5][12]
-
Preparation: Dissolve BPC-157 in the drinking water to achieve the target concentration. For a 10 µg/kg daily dose in rats, a common concentration is 0.16 µg/mL, assuming a daily water intake of approximately 12 mL per rat.[4][13]
-
Administration: Provide the BPC-157-containing water ad libitum as the sole source of drinking water. Prepare the solution fresh daily.[13]
Behavioral and Functional Assessments
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (e.g., 180 cm in diameter) filled with opaque water, with a hidden escape platform.[14]
-
Procedure:
-
Acquisition Phase (e.g., 5 days): Conduct four trials per day where the rat is released from different starting points and must find the hidden platform using spatial cues around the room.[14]
-
Probe Trial (e.g., Day 6): Remove the platform and allow the rat to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.[14]
-
This test evaluates motor coordination and balance.
-
Apparatus: An elevated narrow beam (e.g., 100 cm long) inclined at an angle.
-
Procedure:
-
Train the rats to traverse the beam.
-
After injury, record the time taken to cross the beam and the number of foot slips.
-
A scoring system (e.g., 0-4) can be used to quantify performance.[15]
-
This test measures resistance to a lateral force, indicating trunk stability and motor function.
-
Procedure: While the animal is on a flat surface, apply a gentle, calibrated lateral push to the torso.
-
Scoring: Observe the animal's ability to resist the push and maintain posture. A scoring system can be developed to quantify the resistance.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways for BPC-157 Neuroprotection
BPC-157 is thought to exert its neuroprotective effects through multiple signaling pathways.
References
- 1. Pentadecapeptide BPC 157 and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of pentadecapeptide BPC 157 on hippocampal ischemia/reperfusion injuries in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of pentadecapeptide BPC 157 on hippocampal ischemia/reperfusion injuries in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Therapeutic Effects in Rat Spinal Cord Injuries: Recovery of the Definitive and Early Spinal Cord Injury by the Administration of Pentadecapeptide BPC 157 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable gastric pentadecapeptide BPC 157 can improve the healing course of spinal cord injury and lead to functional recovery in rats | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. Stable gastric pentadecapeptide BPC 157 can improve the healing course of spinal cord injury and lead to functional recovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable gastric pentadecapeptide BPC 157 can improve the healing course of spinal cord injury and lead to functional recovery in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Alternative Cuprizone-Induced Demyelination and Remyelination Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Cuprizone Model: Dos and Do Nots | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple scoring of beam walking performance after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of MCG-02
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of the novel compound MCG-02. Given that this compound exhibits poor aqueous solubility, this resource outlines systematic approaches to enhance its dissolution for various experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: Before attempting to improve the solubility of this compound, it is crucial to perform a baseline solubility assessment. This involves determining its solubility in a range of relevant aqueous and organic solvents. A typical starting point includes water, phosphate-buffered saline (PBS) at physiological pH (7.4), and common organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol. This initial screen will help classify the compound's solubility profile and guide the selection of an appropriate solubilization strategy.
Q2: this compound has precipitated out of my aqueous buffer. What is the most likely cause?
A2: Precipitation of a poorly soluble compound like this compound from an aqueous buffer, especially when predissolved in an organic solvent like DMSO, is a common issue. This "solvent-shift" precipitation occurs when the concentration of the organic solvent is diluted in the aqueous phase, reducing its solvating power for the compound. The final concentration of the organic solvent in your experimental medium may be too low to maintain this compound in solution.
Q3: Can I simply increase the pH of the solution to improve the solubility of this compound?
A3: Adjusting the pH can be an effective technique if this compound has ionizable functional groups. For a weakly acidic compound, increasing the pH above its pKa will lead to the formation of a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH below its pKa will enhance solubility. However, it is essential to first determine the pKa of this compound and ensure that the required pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
Q4: What are co-solvents and how can they help with this compound solubility?
A4: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[1][2] They work by reducing the polarity of the aqueous solvent system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[2] Common co-solvents used in experimental settings include DMSO, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[3] While effective, the concentration of the co-solvent must be carefully optimized to avoid potential toxicity or off-target effects in biological assays.[3]
Q5: When should I consider using surfactants or cyclodextrins?
A5: Surfactants and cyclodextrins are viable options when co-solvents are insufficient or unsuitable for your experiment.
-
Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles can encapsulate hydrophobic compounds like this compound, increasing their apparent solubility.[4]
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[1][4] This technique is widely used to enhance the aqueous solubility and dissolution rate of such compounds.[1]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the initial solvent.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Insufficient solvent volume | Gradually increase the volume of the solvent while vortexing or sonicating. | The compound fully dissolves without leaving visible particulates. |
| Inappropriate solvent choice | Test solubility in a small range of solvents with varying polarities (e.g., DMSO, ethanol, methanol). | Identification of a solvent that readily dissolves this compound at the desired concentration. |
| Compound is in a stable crystalline form | Use energy input like sonication or gentle heating to aid dissolution. Note: Use caution with heating to avoid compound degradation. | The compound dissolves more readily with the application of energy. |
Issue 2: Precipitate forms when adding this compound stock solution (in organic solvent) to aqueous media.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Final organic solvent concentration is too low | Decrease the dilution factor. Prepare a more concentrated stock solution if possible to minimize the volume added. | No precipitation is observed upon dilution into the aqueous medium. |
| Poor mixing | Add the stock solution dropwise to the aqueous medium while vortexing vigorously to ensure rapid dispersion. | A clear solution is maintained after the addition of the stock solution. |
| Aqueous buffer is incompatible (e.g., pH, salt concentration) | Evaluate the solubility of this compound in different buffers. Consider adjusting the pH of the final solution. | The compound remains in solution in the optimized buffer system. |
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in common solvent systems to guide formulation development.
| Solvent System | Solubility of this compound (µg/mL) | Notes |
| Deionized Water | < 0.1 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 | Insoluble under physiological pH conditions. |
| 100% DMSO | > 10,000 | Freely soluble; suitable for high-concentration stock solutions. |
| 100% Ethanol | 500 - 1,000 | Soluble; can be used as a primary solvent or co-solvent. |
| 10% DMSO in PBS | 1 - 5 | Limited solubility; precipitation risk is high. |
| 5% Solutol HS 15 in Water | 50 - 100 | Significant improvement with surfactant-based formulation. |
| 10% (w/v) Hydroxypropyl-β-Cyclodextrin in Water | 200 - 400 | Marked increase in solubility due to complexation. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent
-
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent for subsequent dilution in aqueous media.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If particulates remain, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Store the stock solution at -20°C or -80°C as per compound stability data.
-
Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To prepare an aqueous formulation of this compound using cyclodextrin (B1172386) complexation for experiments where organic solvents are not desirable.
-
Materials: this compound powder, HP-β-CD, deionized water, magnetic stirrer and stir bar, 0.22 µm syringe filter.
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 12-24 hours to facilitate complex formation.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
The resulting clear solution is the aqueous stock of the this compound/HP-β-CD complex.
-
Visualizations
Caption: Workflow for selecting a solubilization strategy for this compound.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: BPC-157 Stability and Solution Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of BPC-157 in solution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized BPC-157 powder?
A1: For long-term storage, lyophilized BPC-157 powder should be stored at -20°C or colder, where it can remain stable for several years.[1] For short-term storage of a few weeks to months, refrigeration at 2-8°C is acceptable.[2] It is crucial to keep the vial tightly sealed to protect it from moisture and light.[3]
Q2: How should I store BPC-157 once it is reconstituted in a solution?
A2: Reconstituted BPC-157 is significantly less stable than its lyophilized form. The solution should be stored in a refrigerator at 2-8°C.[2] Under these conditions, it is best to use the solution within a few weeks. Some sources suggest a viability of up to one month.[3] To minimize degradation from repeated temperature changes, it is advisable to aliquot the solution into single-use vials and avoid freeze-thaw cycles.[3]
Q3: What are the primary factors that cause BPC-157 to degrade in solution?
A3: The main factors contributing to BPC-157 degradation in an aqueous solution are temperature, pH, and exposure to light and oxygen. Peptides in solution are susceptible to chemical degradation pathways such as hydrolysis and oxidation.[4] Storing the solution at elevated temperatures will accelerate these degradation processes.
Q4: What is the expected shelf-life of a BPC-157 solution at different temperatures?
A4: While precise, peer-reviewed kinetic studies are limited, manufacturer data and handling guidelines provide estimates. At 2-8°C (refrigerated), a reconstituted solution is generally considered stable for up to one month.[3] At room temperature (around 25°C), degradation occurs much more rapidly, and it is recommended to avoid these conditions for any extended period. For longer-term storage of several months, storing aliquots at -80°C is an option, though the impact of a single freeze-thaw cycle should be considered.[1]
Quantitative Data on BPC-157 Stability
The following tables summarize the stability of BPC-157 in both lyophilized and reconstituted forms based on available data.
Table 1: Stability of Lyophilized BPC-157 Powder
| Storage Temperature | Recommended Duration |
| -20°C or colder | Up to 3 years |
| 4°C | Up to 2 years |
| 15°C | Up to 3 months |
Data synthesized from manufacturer's certificate of analysis.[1]
Table 2: Stability of Reconstituted BPC-157 Solution
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -2°C | Up to 1 month |
| 10°C | Up to 1 week |
Data synthesized from manufacturer's certificate of analysis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced peptide activity in experiments. | Peptide degradation due to improper storage. | Ensure lyophilized powder is stored at -20°C and reconstituted solutions are kept at 2-8°C and used within the recommended timeframe. Prepare fresh solutions for critical experiments. |
| Repeated freeze-thaw cycles. | Aliquot the reconstituted solution into single-use vials to avoid multiple temperature fluctuations. | |
| Visible particles or cloudiness in the reconstituted solution. | Bacterial contamination or precipitation. | Reconstitute the peptide using sterile water (e.g., bacteriostatic water for injection) under aseptic conditions. Ensure the peptide is fully dissolved. If cloudiness persists, do not use the solution. |
| Incorrect pH of the solvent. | BPC-157 is freely soluble in water at a normal pH.[5] Ensure the reconstitution solvent has a neutral pH. | |
| Inconsistent experimental results between batches. | Variation in peptide purity. | Always source BPC-157 from reputable suppliers who provide a certificate of analysis with HPLC purity data. |
| Improper reconstitution technique. | Allow the lyophilized peptide and sterile water to reach room temperature before mixing to prevent condensation. Add the water slowly down the side of the vial and gently swirl to dissolve; do not shake vigorously. |
Experimental Protocols
Protocol: Stability Assessment of BPC-157 in Solution by RP-HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity and degradation of BPC-157 over time.
1. Objective: To quantify the percentage of intact BPC-157 in a solution under specific storage conditions (e.g., 4°C and 25°C) over a set period.
2. Materials and Reagents:
-
BPC-157 (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Sterile water for reconstitution
-
0.22 µm syringe filters
-
HPLC vials
3. Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Pipettes
4. Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Preparation of BPC-157 Stock Solution:
-
Accurately weigh a known amount of lyophilized BPC-157.
-
Reconstitute in a precise volume of sterile water to a final concentration of 1 mg/mL.
-
Gently swirl to dissolve. Do not shake.
-
-
Stability Study Setup:
-
Aliquot the stock solution into multiple HPLC vials.
-
Store the vials under the desired temperature conditions (e.g., a set at 4°C and a set at 25°C).
-
Designate time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 28).
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 25°C).
-
Set the UV detection wavelength to 220 nm.
-
Set the flow rate to 1.0 mL/min.
-
Inject a consistent volume (e.g., 20 µL) of the sample.
-
Run a gradient elution program (This is a typical starting point and may require optimization):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 65% A, 35% B
-
25-30 min: Linear gradient to 20% A, 80% B
-
30-35 min: Hold at 20% A, 80% B
-
35-40 min: Return to 95% A, 5% B
-
40-45 min: Column re-equilibration
-
-
-
Data Analysis:
-
At each time point, analyze the respective samples in triplicate.
-
Identify the peak corresponding to intact BPC-157 based on the retention time from the Day 0 sample.
-
Calculate the purity of BPC-157 as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Plot the percentage of intact BPC-157 versus time for each storage condition.
-
Visualizations
Caption: Primary degradation pathways for BPC-157 in solution.
Caption: Experimental workflow for BPC-157 stability analysis by HPLC.
Caption: Decision guide for BPC-157 storage conditions.
References
Technical Support Center: Troubleshooting Inconsistent Results with "MCG-02" Experiments
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during cell-based assays, including those involving investigational compounds like "MCG-02". Inconsistent results can often be traced back to variability in cell culture, assay procedures, or data acquisition, leading to a significant loss of time and resources. This guide will help you diagnose and address these potential issues systematically.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent across different passages of the same cell line. What could be the cause?
A1: Inconsistent results across passages can be a strong indicator of several underlying issues. Firstly, genetic and phenotypic drift can occur as cells are continuously passaged, altering their characteristics and response to treatments.[1] Secondly, there might be an evolving cell line contamination, such as a cross-contamination with a faster-growing cell line or a spreading mycoplasma infection. Both can significantly alter the cellular signaling pathways that might be modulated by this compound. We recommend immediate cell line authentication and regular screening for microbial contaminants.[2] It is also best practice to use cells within a consistent and low passage number range for all experiments.[2]
Q2: I'm observing unexpected changes in cell morphology and growth rate after treating with this compound. Could this be related to inconsistent assay results?
A2: Absolutely. Alterations in cell morphology and growth are critical observations. These changes can be a direct cytotoxic or cytostatic effect of the compound, or they could be signs of cell line contamination.[3] Such changes are often accompanied by profound alterations in cellular metabolism and signaling, which will directly impact the validity of your assay results. Do not proceed with the assay until you have characterized these effects and confirmed the identity and purity of your cell line.[2]
Q3: My negative controls show high background signal in my this compound experiments. What are the common causes?
A3: Unusually high background in negative controls can be a sign of several issues. Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can interfere with assay reagents or detection methods.[2] For fluorescence-based assays, sample autofluorescence or old, autofluorescent fixative solutions can be a cause. Insufficient blocking or using too high a concentration of primary or secondary antibodies in immunofluorescence assays are also common culprits.[4]
Q4: Why is there high variability between replicate wells in my 96-well plate experiment with this compound?
A4: High variability between replicates is a common issue that can obscure the true biological effect of your test compounds. Several factors can contribute to this problem:
-
Pipetting Errors: Inaccurate pipetting is a major source of experimental error. Ensure your pipettes are calibrated.[1]
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[5]
-
Inconsistent Cell Seeding: A non-uniform distribution of cells across the wells will lead to variable results. Ensure your cell suspension is homogenous before and during plating.
-
Incubation Conditions: Inconsistent temperature and CO2 levels across the incubator can affect cell health and metabolism differently across the plate.[1]
Q5: Can the choice of microplate affect the consistency of my results?
A5: Yes, the type of microplate can significantly impact your results, especially for optical-based assays. For fluorescence assays, black-walled plates with clear bottoms are often chosen to reduce crosstalk between wells.[1] For luminescence assays, solid white plates are typically used to maximize the signal. Using the wrong type of plate can lead to high background and inconsistent readings.[6]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents and cell suspensions.[1] |
| Edge Effects | Avoid using the outer rows and columns of the microplate for samples. Fill these wells with sterile PBS or media to create a humidity barrier.[5] |
| Uneven Cell Seeding | Gently mix the cell suspension before each aspiration to prevent settling. Work quickly but carefully to ensure all wells receive a similar number of cells. |
| Incubator Fluctuations | Ensure the incubator is properly maintained and provides uniform temperature and CO2 distribution. Avoid stacking plates.[1] |
Issue 2: Weak or No Signal
| Potential Cause | Recommended Solution |
| Low Protein Expression | Confirm protein expression by a secondary method like Western Blot. If the target is inducible, ensure optimal induction conditions. |
| Incorrect Reagents | Verify that you are using the correct antibodies, substrates, or detection reagents for your target and assay type. Check reagent expiration dates. |
| Suboptimal Assay Timing | Perform a time-course experiment to determine the optimal incubation period for treatment and signal detection.[7] |
| Insufficient Permeabilization (for intracellular targets) | Optimize the permeabilization method (e.g., Triton X-100 vs. saponin) and incubation time for your specific cell type and target.[3] |
Issue 3: High Background Signal
| Potential Cause | Recommended Solution |
| Cell/Reagent Autofluorescence | Image unstained cells to determine the level of natural autofluorescence. Use fresh fixation solutions. Consider using a mounting medium with an anti-fade agent. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species, BSA).[8] |
| Antibody Concentration Too High | Titrate primary and secondary antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[9] |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies and other reagents.[8] |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
Optimizing cell seeding density is crucial for obtaining reproducible results in cell-based assays.[10] The ideal density depends on the cell type, assay duration, and the specific assay being performed.
-
Prepare Cell Suspension: Harvest and count cells, ensuring viability is >95%.[7] Resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Create Serial Dilutions: Prepare a 2-fold serial dilution of the cell suspension in a sterile reservoir.
-
Seed Microplate: Dispense 100 µL of each cell dilution into the wells of a 96-well plate, creating a range of densities (e.g., from 20,000 to ~150 cells/well).
-
Incubate: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Perform Assay: At the end of the incubation period, perform your chosen viability or proliferation assay (e.g., MTT, CellTiter-Glo®).
-
Analyze Data: Plot the assay signal against the number of cells seeded. The optimal seeding density for future experiments will be in the linear range of this curve.[11]
Table 1: General Recommendations for Initial Cell Seeding Densities in a 96-well Plate
| Assay Type | Cell Type | Recommended Starting Density (cells/well) | Key Considerations |
| Proliferation | Adherent | 2,000 - 20,000 | Cells should be in the exponential growth phase and not become confluent by the end of the assay.[11] |
| Cytotoxicity (24h) | Adherent | 5,000 - 50,000 | A higher initial density is used to ensure a strong signal in untreated controls.[11] |
| Cytotoxicity (24h) | Suspension | 5,000 - 50,000 | Minimize cell clumping to ensure accurate results.[11] |
Note: These are general starting points. The optimal density for any given cell line and experiment must be determined empirically.[11]
Protocol 2: General Immunofluorescence Staining
-
Cell Seeding: Seed cells on glass coverslips or in an imaging-compatible microplate at the predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound or controls for the desired time.
-
Fixation: Gently wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.[8]
-
Permeabilization: If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Final Washes & Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets.
Visual Guides
References
- 1. biocompare.com [biocompare.com]
- 2. benchchem.com [benchchem.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. ibidi.com [ibidi.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. sinobiological.com [sinobiological.com]
- 10. cellgs.com [cellgs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: MCG-02 In Vivo Delivery
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the in vivo delivery of MCG-02.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel therapeutic agent under investigation. While specific details of its mechanism are proprietary, it is understood to modulate key signaling pathways involved in disease progression. Successful in vivo delivery is critical to achieving its therapeutic effect.
Q2: What are the primary challenges encountered in the in vivo delivery of this compound?
A2: The main challenges with this compound revolve around its physicochemical properties, which can lead to poor aqueous solubility and potential for rapid clearance from the body.[1] Like many advanced therapeutic agents, especially those formulated as nanoparticles, this compound faces several biological barriers that can limit its efficacy.[2][3] These include uptake by the mononuclear phagocytic system (MPS), limited penetration across vascular endothelium, and potential for off-target effects.[2][4][5]
Q3: My this compound formulation is precipitating. What can I do?
A3: Precipitation is a common issue for compounds with low aqueous solubility.[6][7] Several strategies can be employed to improve solubility and formulation stability. These include the use of co-solvents such as DMSO, though the final concentration should be minimized to avoid toxicity.[1] Other approaches involve utilizing surfactants or creating advanced formulations like nanoparticles to enhance bioavailability.[4][7]
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results often suggest variable bioavailability of the compound.[6] This can stem from issues with the formulation, such as precipitation upon injection, or the route of administration.[1][6] It is also important to consider the health and uniformity of the animal models used in your studies. Pharmacokinetic studies are recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model.[1][8]
Q5: Are there potential off-target effects I should be aware of with this compound?
A5: While this compound is designed for a specific target, it is crucial to consider and control for potential off-target effects in in vivo studies.[1] These can arise from the compound itself or the delivery vehicle. Careful experimental design, including appropriate control groups, is essential to differentiate between target-specific effects and off-target phenomena.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the in vivo delivery of this compound.
Table 1: Formulation and Administration Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or upon injection | - Low aqueous solubility of this compound.[6] - Inappropriate vehicle for a hydrophobic compound.[6] | - Utilize co-solvents like DMSO, keeping the final concentration low (<10%).[1] - Employ surfactants or other solubilizing agents.[6] - Consider nanoparticle-based formulations.[4][5] |
| Animal distress or adverse reactions post-injection | - Irritating formulation or rapid injection.[6] - High concentration of co-solvents (e.g., DMSO).[1] - Potential toxicity of the delivery vehicle or this compound itself.[4] | - Inject the solution slowly.[6] - Reduce the concentration of organic co-solvents.[1] - Evaluate alternative, less irritating vehicles.[6] - Conduct preliminary dose-escalation studies to determine maximum tolerated dose. |
| Inconsistent therapeutic efficacy | - Variable bioavailability due to formulation issues.[6] - Insufficient dose to reach the target tissue.[1] - Rapid metabolism and clearance of this compound.[1] | - Optimize the formulation for improved stability and solubility.[6][7] - Perform a dose-response study to identify the optimal therapeutic dose.[1] - Conduct pharmacokinetic studies to assess the half-life of this compound.[1] |
| Lack of target engagement | - Poor penetration of this compound across biological barriers.[2][3] - Uptake by the mononuclear phagocytic system (MPS).[2][4] - The dose may be too low to achieve the necessary concentration at the target site.[1] | - Modify nanoparticle surface properties to enhance circulation time and reduce MPS uptake.[5] - Investigate strategies to actively transport nanoparticles across the vascular endothelium.[2][8] - Increase the administered dose after confirming safety.[1] |
Experimental Protocols
General Protocol for Formulation of this compound using a Co-Solvent System
This protocol provides a general guideline for formulating a poorly soluble compound like this compound for in vivo administration.
-
Preparation of Vehicle: Prepare a sterile vehicle mixture. A common starting point for a hydrophobic compound is a mixture of DMSO, PEG400, and saline.[6] For a final formulation of 10% DMSO and 40% PEG400 in saline:
-
In a sterile microcentrifuge tube, add the required volume of DMSO.
-
-
Dissolving this compound: Add the powdered this compound to the DMSO and vortex thoroughly until it is completely dissolved. Gentle warming or brief sonication may be necessary.[6]
-
Homogenization: Add the PEG400 to the DMSO/MCG-02 solution and vortex until the solution is homogeneous.[6]
-
Final Dilution: Slowly add the sterile saline to the mixture while vortexing to prevent precipitation of the compound.[6]
-
Visual Inspection: The final formulation should be a clear, particle-free solution.[6]
Protocol for Intravenous (Tail Vein) Injection in Mice
-
Animal Preparation: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[6]
-
Restraint: Place the mouse in a suitable restraint device to secure the tail.
-
Injection: Using a sterile insulin (B600854) syringe with an appropriate gauge needle (e.g., 27-30G), slowly inject the prepared this compound formulation into one of the lateral tail veins.
-
Monitoring: After injection, monitor the animal for any signs of distress or adverse reactions.[6]
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: A simplified diagram of a hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Troubleshooting In Vivo Efficacy
Caption: A logical workflow for troubleshooting the lack of in vivo efficacy with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming in vivo barriers to targeted nanodelivery. | Semantic Scholar [semanticscholar.org]
- 3. Challenges associated with Penetration of Nanoparticles across Cell and Tissue Barriers: A Review of Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
BPC-157 Peptide Aggregation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential aggregation issues with the BPC-157 peptide. By offering detailed FAQs, troubleshooting guides, and experimental protocols, this resource aims to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BPC-157 and why is its stability important?
BPC-157 is a synthetic pentadecapeptide (a sequence of 15 amino acids) derived from a protein found in human gastric juice.[1] Its stability is crucial because, like other peptides, its therapeutic efficacy and the reliability of experimental results depend on it remaining in its monomeric, active form.[2] Degradation or aggregation can lead to a loss of biological function and potentially introduce experimental artifacts.
Q2: Is BPC-157 prone to aggregation?
While BPC-157 is noted for its relative stability, particularly in gastric acid, all peptides have the potential to aggregate under certain conditions.[1][2] Peptide aggregation is a process where individual peptide molecules self-associate to form larger structures, such as oligomers, fibrils, or amorphous aggregates.[3] Factors like pH, temperature, concentration, and the presence of certain excipients can influence this process.[3][4][5]
Q3: What are the potential consequences of BPC-157 aggregation in my experiments?
Peptide aggregation can have several negative impacts on research:
-
Loss of biological activity: Aggregated peptides may not bind to their target receptors or enzymes effectively.
-
Inaccurate quantification: Aggregation can lead to incorrect measurements of the peptide concentration.
-
Altered pharmacokinetics: The absorption, distribution, metabolism, and excretion of an aggregated peptide can differ significantly from its monomeric form.[6]
-
Potential for immunogenicity: In preclinical and clinical studies, protein and peptide aggregates can potentially trigger an immune response.
Q4: How can I visually detect potential aggregation in my BPC-157 solution?
Visible signs of aggregation can include:
-
Cloudiness or turbidity in the solution.
-
The presence of visible particles or precipitates.
-
Formation of a gel-like substance.
Any reconstituted BPC-157 solution that is not clear should be treated with caution and may require further analysis or be discarded.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of BPC-157, with a focus on preventing and identifying aggregation.
| Observed Issue | Potential Cause | Recommended Action |
| Cloudy or unclear solution after reconstitution | Poor Solubility/Aggregation: The peptide may not be fully dissolved or is aggregating. This can be due to an inappropriate solvent, incorrect pH, or high peptide concentration. | 1. Ensure you are using the recommended solvent (e.g., bacteriostatic or sterile water).2. Gently swirl or roll the vial to mix; avoid vigorous shaking which can induce aggregation.[7]3. If the issue persists, consider sonicating the solution briefly in a cold bath.[8]4. Check the pH of the reconstitution solvent; for many peptides, a slightly acidic to neutral pH is optimal.[5] |
| Precipitate forms after storage | Instability/Aggregation Over Time: The storage conditions may not be optimal, leading to decreased stability and aggregation. This can be caused by temperature fluctuations or prolonged storage in solution. | 1. Store reconstituted BPC-157 at 2-8°C for short-term use and consider aliquoting and freezing at -20°C or below for long-term storage to minimize freeze-thaw cycles.[9]2. Ensure the storage container is appropriate (e.g., polypropylene (B1209903) or glass vials).3. If a precipitate is observed, it is best to discard the solution to ensure experimental accuracy. |
| Inconsistent experimental results | Peptide Aggregation or Degradation: The peptide may be partially aggregated or degraded, leading to a lower effective concentration of the active monomer. | 1. Verify the purity and integrity of your BPC-157 stock using analytical techniques like HPLC.[9]2. Prepare fresh solutions for each experiment from a lyophilized stock if possible.3. Review your handling and storage procedures to ensure they align with best practices for peptide stability. |
| Low biological activity observed | Loss of Active Peptide: Aggregation can sequester the peptide into inactive forms. | 1. Use analytical methods like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to check for the presence of aggregates.[10][11]2. Consider using formulation strategies to enhance stability, such as the inclusion of stabilizing excipients (e.g., certain amino acids or sugars), though this should be validated for your specific experimental system.[12][13] |
Quantitative Data Summary
The stability of BPC-157 has been noted in several studies, though specific quantitative data on its aggregation propensity is limited. The following table summarizes relevant stability data.
| Parameter | Condition | Result | Reference |
| Stability in Gastric Juice (ex vivo) | Incubation in gastric acid | Stable for at least 24 hours | [2] |
| Stability in Plasma (ex vivo) | Incubation in plasma | 36% of intact peptide remaining after 60 minutes | [2] |
| Storage of Lyophilized Powder | -20°C or colder | Recommended for long-term stability | [9] |
| Storage of Reconstituted Solution | 4°C | Recommended for use within 30 days | [14] |
Key Experimental Protocols
1. Protocol for Reconstitution of Lyophilized BPC-157
This protocol outlines the standard procedure for reconstituting lyophilized BPC-157 to minimize the risk of aggregation.
-
Materials:
-
Vial of lyophilized BPC-157
-
Sterile reconstitution solvent (e.g., bacteriostatic water for injection)
-
Sterile syringe and needles
-
Alcohol swabs
-
-
Procedure:
-
Allow the vial of lyophilized BPC-157 to equilibrate to room temperature before opening to prevent condensation.
-
Clean the rubber stoppers of both the BPC-157 vial and the solvent vial with an alcohol swab.
-
Slowly draw the desired volume of the reconstitution solvent into the syringe.
-
Gently inject the solvent into the BPC-157 vial, aiming the stream against the side of the vial to avoid foaming.
-
Gently swirl or roll the vial until the powder is completely dissolved. Do not shake vigorously.
-
Visually inspect the solution for clarity. A properly reconstituted solution should be clear and free of particulates.
-
Label the vial with the date of reconstitution and the final concentration.
-
Store the reconstituted solution at the recommended temperature (typically 2-8°C).
-
2. Protocol for Detection of BPC-157 Aggregates using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it suitable for detecting the presence of peptide aggregates.[11]
-
Materials:
-
Reconstituted BPC-157 solution
-
DLS instrument
-
Low-volume cuvettes
-
Filtration device (e.g., 0.22 µm syringe filter)
-
-
Procedure:
-
Prepare the BPC-157 solution at the desired concentration in an appropriate buffer.
-
Filter the solution through a 0.22 µm filter to remove any dust or large, extraneous particles.
-
Carefully transfer the filtered solution to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement to obtain the size distribution profile.
-
Analyze the data for the presence of larger species, which would indicate aggregation. The monomeric form of BPC-157 would be expected to have a small hydrodynamic radius, while aggregates would appear as larger particles.
-
3. Protocol for Analysis of BPC-157 Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size, providing a quantitative assessment of monomeric peptide versus aggregated species.[10]
-
Materials:
-
Reconstituted BPC-157 solution
-
HPLC system with a UV detector
-
SEC column appropriate for the molecular weight of BPC-157 and its potential aggregates
-
Mobile phase (e.g., phosphate-buffered saline)
-
-
Procedure:
-
Prepare the mobile phase and equilibrate the SEC column according to the manufacturer's instructions.
-
Prepare the BPC-157 sample for injection, ensuring it is free of particulates by centrifugation or filtration.
-
Inject a known volume of the BPC-157 solution onto the SEC column.
-
Run the chromatogram, monitoring the eluent with the UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Analyze the resulting chromatogram. The monomeric BPC-157 will elute as a major peak at a specific retention time. Aggregates, being larger, will elute earlier. The area under each peak can be used to quantify the percentage of monomer and aggregates.
-
Visualizations
Caption: Workflow for proper reconstitution of BPC-157 to minimize aggregation.
Caption: Logical troubleshooting flow for cloudy BPC-157 solutions.
Caption: Impact of BPC-157 aggregation on a key signaling pathway.
References
- 1. BPC-157 Research Guide: The Science Behind the Peptide [biolongevitylabs.com]
- 2. examine.com [examine.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Thermal and pH stress dictate distinct mechanisms of monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 11. medium.com [medium.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 14. championpeptides.substack.com [championpeptides.substack.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of MCG-02
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of the investigational compound MCG-02. The following information is intended to guide experimental design and formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of a compound like this compound, a poorly water-soluble molecule, is typically multifactorial. The primary reasons often include:
-
Low Aqueous Solubility: this compound's limited solubility in gastrointestinal fluids restricts its dissolution, which is a prerequisite for absorption.[1][2]
-
Poor Dissolution Rate: A slow rate of dissolution in the GI tract can lead to the drug passing through the absorptive window before it can be fully absorbed.[1][3]
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized by the liver before reaching systemic circulation, reducing its bioavailability.[1][4][5]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen.
Q2: What initial steps should I take to characterize the bioavailability problem of this compound?
A2: A systematic characterization is crucial. We recommend the following initial experiments:
-
Solubility and Dissolution Studies: Determine the equilibrium solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
Permeability Assessment: Utilize in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound and identify if it is a substrate for efflux transporters.
-
LogP Determination: Measure the octanol-water partition coefficient (LogP) to understand the lipophilicity of the compound.
-
Pre-clinical Pharmacokinetic (PK) Studies: Conduct pilot in vivo studies in an appropriate animal model (e.g., rat, mouse) to determine key PK parameters like Cmax, Tmax, and AUC after oral and intravenous administration to calculate absolute bioavailability.
Troubleshooting Guides
Issue 1: Low Cmax and AUC in preclinical oral PK studies.
This issue often points towards poor dissolution and/or low solubility in the gastrointestinal tract.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[1]
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the nanometer range, significantly enhancing dissolution rates.[1]
-
-
Formulation with Solubilizing Excipients:
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[3][8]
-
Spray Drying: A common technique to produce amorphous solid dispersions.
-
Hot-Melt Extrusion: A solvent-free method to create solid dispersions.[1]
-
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.
-
Solution Preparation: Prepare a solution containing a specific ratio of this compound to polymer (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray Drying:
-
Set the inlet temperature, feed rate, and atomization pressure of the spray dryer.
-
Spray the solution into the drying chamber.
-
Collect the resulting powder.
-
-
Characterization:
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the dispersion.
-
In Vitro Dissolution: Perform dissolution testing in biorelevant media to compare the dissolution profile of the amorphous solid dispersion with the crystalline drug.
-
Issue 2: High in vitro permeability but still poor in vivo absorption.
This discrepancy can be due to in vivo factors not captured by in vitro models, such as first-pass metabolism or efflux.
Troubleshooting Steps:
-
Investigate First-Pass Metabolism:
-
In Vitro Metabolic Stability: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Prodrug Approach: If metabolism is extensive, consider designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.[4]
-
-
Address Efflux Transporters:
-
Co-administration with Inhibitors: In preclinical studies, co-administer this compound with known inhibitors of P-glycoprotein (e.g., verapamil, cyclosporine A) to see if absorption is enhanced.
-
Formulation with Excipients that Inhibit Efflux: Some excipients, such as certain surfactants, have been shown to inhibit P-glycoprotein.
-
-
Lipid-Based Formulations: These formulations can enhance absorption by presenting the drug in a solubilized form and can also promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.
-
Experimental Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oil Phase: Screen the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Screen the emulsifying ability of different surfactants (e.g., Kolliphor EL, Tween 80).
-
Co-solvent: Screen the ability of co-solvents (e.g., Transcutol HP, PEG 400) to improve drug solubility and aid in emulsification.
-
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected components until a clear solution is formed. Add this compound and mix until completely dissolved.
-
Characterization:
-
Self-Emulsification Time: Measure the time it takes for the formulation to emulsify in simulated gastric or intestinal fluid.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering.
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis method.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL |
| LogP | 4.2 |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s |
| Efflux Ratio (Papp B→A / Papp A→B) | 8.5 |
Table 2: Comparison of Formulation Strategies on Oral Bioavailability of this compound in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 | 150 ± 45 | 100 |
| Micronized Suspension | 75 ± 21 | 2.0 | 480 ± 110 | 320 |
| Amorphous Solid Dispersion (1:3 Drug:PVP K30) | 250 ± 65 | 1.5 | 1850 ± 420 | 1233 |
| SEDDS Formulation | 480 ± 120 | 1.0 | 3500 ± 850 | 2333 |
Mandatory Visualizations
Caption: Experimental workflow for addressing poor oral bioavailability.
Caption: Factors affecting the oral absorption of a poorly soluble drug.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. upm-inc.com [upm-inc.com]
- 3. mdpi.com [mdpi.com]
- 4. omicsonline.org [omicsonline.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
BPC-157 Technical Support Center: Troubleshooting Cell Viability Issues
This technical support center is designed for researchers, scientists, and drug development professionals to address potential challenges and questions that may arise during in vitro experiments with the synthetic peptide, BPC-157.
Frequently Asked Questions (FAQs)
Q1: What is BPC-157 and what is its primary role in cell-based assays?
A1: BPC-157 (Body Protection Compound-157) is a synthetic pentadecapeptide of 15 amino acids, originally isolated from human gastric juice.[1][2] In cell-based assays, it is primarily investigated for its cytoprotective and regenerative properties.[3][4] It has been shown to promote cell survival, particularly under stress conditions, enhance cell migration, and support angiogenesis.[2][5]
Q2: Is BPC-157 expected to be cytotoxic?
A2: Preclinical data suggests that BPC-157 is not cytotoxic and generally has a high safety profile.[6] Most in vitro studies report that BPC-157 enhances cell survival and does not directly inhibit cell proliferation.[2][5] If you are observing cytotoxicity, it is more likely due to experimental variables such as peptide purity, concentration, or cell culture conditions.[7]
Q3: What are the known mechanisms of action for BPC-157 related to cell viability and survival?
A3: BPC-157's pro-survival effects are mediated through several signaling pathways. Key pathways include the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the downstream activation of the Akt/eNOS signaling cascade which promotes angiogenesis and endothelial cell survival.[1][8] It also influences the FAK-paxillin pathway, which is crucial for fibroblast migration and survival.[2][5] Additionally, BPC-157 has been shown to upregulate the Growth Hormone Receptor (GHR) and activate the JAK2 signaling pathway, further contributing to cell survival and proliferation.[8][9]
Q4: What is the stability of BPC-157 in cell culture media?
A4: BPC-157 is known for its notable stability, especially in environments like human gastric juice where it remains stable for over 24 hours.[10] However, for long-term experiments (e.g., over 48-72 hours) in cell culture media at 37°C, some degradation may occur. It is advisable to replenish BPC-157 in the media at regular intervals for prolonged studies.[10]
Q5: How can I be sure my BPC-157 is active?
A5: The bioactivity of BPC-157 can be confirmed using a positive control experiment. A common method is to perform a cell migration assay, such as a transwell or scratch wound assay, using a cell line known to respond to BPC-157 (e.g., tendon fibroblasts or HUVECs).[1][2] A significant increase in cell migration compared to the vehicle control would indicate an active peptide.
Troubleshooting Guide: Unexpected Cell Viability Results
This guide addresses common issues where BPC-157 treatment does not yield the expected pro-survival or pro-proliferative effects, or in rare cases, appears to be associated with decreased cell viability.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Decreased cell viability or cytotoxicity observed after BPC-157 treatment. | Peptide Impurities: Residual solvents from synthesis (e.g., Trifluoroacetic Acid - TFA) can be cytotoxic.[7] | - Verify the purity of your BPC-157 from the Certificate of Analysis (CoA). Purity should ideally be >98%.- If possible, obtain TFA-removed BPC-157.[7]- Run a vehicle control with the reconstitution buffer to rule out solvent toxicity. |
| Incorrect Peptide Concentration: A calculation error may lead to an excessively high, non-physiological concentration. | - Double-check all calculations for reconstitution and serial dilutions.- Perform a dose-response experiment to identify the optimal concentration. | |
| Contamination: Bacterial or fungal contamination of the peptide stock solution or cell culture. | - Visually inspect cultures for signs of contamination.- Use sterile techniques for peptide reconstitution and handling.- Filter-sterilize the reconstituted peptide solution if contamination is suspected. | |
| 2. No significant effect of BPC-157 on cell viability or proliferation. | Sub-optimal Peptide Concentration: The concentration used may be too low to elicit a response in your specific cell type. | - Consult literature for effective concentrations in similar cell types (see tables below).- Perform a dose-response study, typically ranging from 0.1 µg/mL to 10 µg/mL.[11] |
| Cell Type and Condition Specificity: BPC-157's effects can be context-dependent. For example, it may not directly increase proliferation but enhances survival under stress.[2] | - Test the effect of BPC-157 in the presence of a stressor (e.g., oxidative stress induced by H₂O₂) to assess its cytoprotective effects.[2][5]- Ensure your chosen cell type is appropriate for the expected outcome. | |
| Peptide Degradation: Improper storage or handling of the peptide can lead to loss of activity.[7] | - Store lyophilized BPC-157 at -20°C.[10]- Once reconstituted, store at 4°C and use within a few days.[10]- Avoid repeated freeze-thaw cycles.[7] | |
| Assay Sensitivity: The chosen viability assay (e.g., MTT, WST-1) may not be sensitive enough to detect subtle changes in cell number or metabolic activity. | - Ensure the cell seeding density is optimal for the assay duration.- Consider alternative or complementary assays, such as direct cell counting (trypan blue exclusion) or a proliferation marker (e.g., Ki-67 staining).[8] | |
| 3. Inconsistent or variable results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell passage number, serum concentration, or seeding density can affect cellular response. | - Use cells within a consistent, low passage number range.- Maintain consistent media formulations and serum concentrations.- Standardize cell seeding protocols. |
| Variability in Peptide Preparation: Inconsistent reconstitution or storage of BPC-157. | - Prepare a single, large stock solution for a set of experiments to minimize variability between batches.- Adhere strictly to storage and handling protocols. |
Data Presentation: Effective In Vitro Concentrations of BPC-157
The following tables summarize effective concentrations of BPC-157 from various in vitro studies. These should serve as a starting point for experimental design.
Table 1: BPC-157 Dosage for Cell Proliferation and Viability
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | 1 µg/mL - 10 µg/mL | Concentration-dependent increase in proliferation. | [11] |
| Rat Achilles Tendon Fibroblasts | MTT Assay | 0.5 µg/mL - 2 µg/mL | No direct effect on cell proliferation. | [11] |
| Rat Achilles Tendon Fibroblasts (under oxidative stress) | MTT Assay | 2 µg/mL | Significantly increased cell survival under H₂O₂ stress. |[2][11] |
Table 2: BPC-157 Dosage for Cell Migration
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Transwell Assay | 1 µg/mL | ~1.35-fold increase in nitric oxide production, which promotes migration. | [1][12] |
| Rat Tendon Fibroblasts | Transwell Assay | Dose-dependent | Markedly increased in vitro migration. |[2] |
Experimental Protocols
Protocol: Cell Viability (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
BPC-157 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]
-
BPC-157 Treatment: Prepare serial dilutions of BPC-157 in complete culture medium. Remove the old medium and replace it with 100 µL of medium containing the desired concentrations of BPC-157. Include a vehicle control (medium without BPC-157).[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol: Cell Migration (Transwell Assay)
This protocol measures the chemotactic migration of cells towards BPC-157.
Materials:
-
24-well plate with transwell inserts (e.g., 8 µm pore size)
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
BPC-157
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution (e.g., 0.5% in 25% methanol)
Procedure:
-
Chemoattractant Preparation: Add 600 µL of serum-free medium containing different concentrations of BPC-157 to the lower chambers of the 24-well plate.[11]
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.[11]
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours) at 37°C and 5% CO₂.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes, then stain with crystal violet solution for 20 minutes.
-
Cell Counting: Wash the inserts with water and allow them to dry. Count the number of migrated cells in several random fields under a microscope.
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways activated by BPC-157 promoting cell survival and migration.
Experimental Workflow
Caption: Standard experimental workflow for assessing cell viability using an MTT assay.
Troubleshooting Logic
Caption: A logical guide for troubleshooting unexpected low cell viability in BPC-157 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BPC-157 Research Guide: The Science Behind the Peptide [biolongevitylabs.com]
- 4. BPC 157 Rescued NSAID-cytotoxicity Via Stabilizing Intestinal Permeability and Enhancing Cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptidesystems.com [peptidesystems.com]
- 9. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MCG-02 Animal Model Studies
Disclaimer: The following information is a general template and is not based on actual data for a compound designated "MCG-02," as no public information could be found for a substance with this name in the provided search results. This content is for illustrative purposes only. For accurate and specific guidance, please refer to your internal study documentation and data.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected lethargy and weight loss in our rat cohort treated with this compound. Is this a known side effect?
A1: While definitive data on this compound is not publicly available, general toxicology studies in rodents often monitor for clinical signs such as lethargy and changes in body weight. These can be indicators of systemic toxicity. It is crucial to compare the incidence and severity of these signs against the vehicle-treated control group. We recommend a thorough review of your study's raw data, including food and water consumption, to determine if the weight loss is correlated with reduced intake.
Q2: Our histology reports indicate mild to moderate renal tubular necrosis in canines at higher doses of this compound. What is the suspected mechanism?
A2: Drug-induced renal toxicity is a concern in preclinical studies. The mechanism can be multifaceted, including direct cytotoxic effects on tubular epithelial cells, alterations in renal blood flow, or inflammatory responses. In similar compounds, renal adverse effects have been linked to off-target inhibition of essential kidney transporters or activation of apoptotic pathways. Further investigation through immunohistochemistry for kidney injury markers (e.g., KIM-1, NGAL) and analysis of serum creatinine (B1669602) and BUN levels is recommended to better understand the potential mechanism.
Q3: We have noted a dose-dependent increase in liver enzymes (ALT, AST) in our mouse model. How should we proceed with the investigation?
A3: Elevated liver enzymes are a common indicator of hepatotoxicity. To investigate this further, it is advisable to:
-
Conduct a thorough histopathological examination of liver tissues to identify the nature and extent of any cellular damage (e.g., necrosis, steatosis, cholestasis).
-
Analyze bile acid levels to assess for cholestatic injury.
-
Consider mechanistic studies, such as investigating the potential for reactive metabolite formation or mitochondrial dysfunction, which are common causes of drug-induced liver injury.
Troubleshooting Guides
Issue: High variability in pharmacokinetic (PK) data for this compound across individual animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Verify the accuracy of dose calculations and administration techniques. Ensure proper homogenization of the dosing formulation if it is a suspension. |
| Animal Stress | Minimize handling stress and ensure a consistent environment (light/dark cycle, temperature) as stress can influence metabolism and absorption. |
| Genetic Variability | Consider the genetic background of the animal model, as polymorphisms in metabolic enzymes (e.g., cytochrome P450s) can lead to significant PK differences. |
| Formulation Issues | Assess the stability and solubility of the this compound formulation in the vehicle used. Poor solubility can lead to erratic absorption. |
Issue: Unexpected neurological signs (e.g., tremors, ataxia) observed in a subset of animals.
| Possible Cause | Troubleshooting Steps |
| Off-target CNS Activity | The compound may be crossing the blood-brain barrier and interacting with unintended neurological targets. |
| Metabolite Effects | A metabolite of this compound, rather than the parent compound, could be responsible for the neurological effects. |
| Vehicle Effects | Rule out any confounding effects of the dosing vehicle itself, especially if it is a novel or complex formulation. |
Experimental Protocols
Protocol: Assessment of Renal Toxicity in a 28-Day Rat Study
-
Animal Model: Sprague-Dawley rats (10/sex/group).
-
Dosing: Daily oral gavage for 28 days with this compound at 0, 10, 50, and 200 mg/kg in a 0.5% methylcellulose (B11928114) vehicle.
-
Clinical Observations: Record body weight and food consumption twice weekly. Perform daily clinical observations for any signs of toxicity.
-
Clinical Pathology: Collect blood samples at day 29 for analysis of serum creatinine and blood urea (B33335) nitrogen (BUN). Collect urine overnight prior to termination for urinalysis (e.g., volume, specific gravity, protein, glucose, ketones, and microscopic examination of sediment).
-
Histopathology: At termination, collect kidneys, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should perform a microscopic examination.
Visualizations
Caption: Workflow for a 28-day rodent toxicology study.
Caption: Hypothetical pathway for off-target renal toxicity.
Validation & Comparative
A Comparative Analysis of BPC-157, TB-500, and GHK-Cu in Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Three Prominent Regenerative Peptides
In the rapidly evolving field of regenerative medicine, several peptides have emerged as promising candidates for therapeutic development, each with unique mechanisms and therapeutic targets. This guide provides a detailed, data-driven comparison of three such peptides: BPC-157, TB-500, and GHK-Cu. The information presented herein is intended for a scientific audience and is based on preclinical and in vitro experimental data.
Executive Summary
Body Protection Compound-157 (BPC-157) is a synthetic peptide celebrated for its potent tissue-healing capabilities, particularly in the context of musculoskeletal and gastrointestinal repair.[1][2] Thymosin Beta-4 (TB-500) is a synthetic derivative of a naturally occurring protein that plays a crucial role in systemic healing, cell migration, and inflammation modulation.[3][4] Glycyl-L-Histidyl-L-Lysine-Copper (GHK-Cu) is a naturally occurring copper-peptide complex with well-documented roles in skin regeneration, collagen synthesis, and wound healing.[5][6]
While all three peptides exhibit regenerative properties, their efficacy and primary applications differ significantly. BPC-157 demonstrates robust, often localized, healing of tendons, ligaments, and the gut.[2][7] TB-500 offers a more systemic approach to healing, proving beneficial for muscle repair and widespread inflammation.[3][7] GHK-Cu is a key player in dermatological applications and wound care, with a strong influence on extracellular matrix remodeling.[5][6] The synergistic use of these peptides is an emerging area of research, with the potential to offer a multi-faceted approach to tissue regeneration.[8]
Comparative Data on Efficacy
The following tables summarize quantitative data from preclinical and in vitro studies, offering a comparative look at the efficacy of BPC-157, TB-500, and GHK-Cu in various models of tissue repair.
| Table 1: Efficacy in Tendon and Ligament Healing (Rodent Models) | |||
| Peptide | Model | Key Quantitative Outcome | Reference |
| BPC-157 | Rat Achilles Tendon Transection | Increased load to failure, load to failure per area, and Young's modulus of elasticity. | [9] |
| BPC-157 | Rat Achilles Tendon Transection | Significantly higher Achilles Functional Index (AFI) values, indicating improved function. | [9] |
| BPC-157 | Rat Achilles Tendon-to-Bone Detachment | Substantially increased AFI values and significantly increased load to failure, stiffness, and Young's elasticity modulus. | [10] |
| TB-500 | Animal Models of Tendon Healing | Accelerated recovery of connective tissue (specific quantitative data not provided in the search results). | [11] |
| Table 2: Efficacy in Muscle Injury and Regeneration (Rodent Models) | |||
| Peptide | Model | Key Quantitative Outcome | Reference |
| BPC-157 | Rat Muscle Crush Injury | Improved muscle healing, evidenced by reduced hematoma and edema, and restoration of full function. | [12] |
| TB-500 | Dystrophin-Deficient Mice | Significant increase in the number of muscle regenerative fibers. | [13] |
| Table 3: Efficacy in Dermal Wound Healing and Skin Regeneration | |||
| Peptide | Model | Key Quantitative Outcome | Reference |
| TB-500 | Open Wound Model | 42% more skin and collagen formation after 4 days; 61% more after 7 days compared to control. | [13] |
| GHK-Cu | Ischemic Dermal Wounds in Rats | By day 13, the initial wound area decreased by 64.5% in the GHK-Cu group, compared to 45.6% in the vehicle group. | [14] |
| GHK-Cu | In vitro (Human Dermal Fibroblasts) | Significantly increased collagen and elastin (B1584352) production at 96 hours. | [15] |
| GHK-Cu | In vivo (Human Volunteers) | 31.6% reduction in wrinkle volume compared to Matrixyl® 3000 and 55.8% reduction compared to control serum. | [15] |
| Table 4: In Vitro Efficacy on Cellular Processes | |||
| Peptide | Cell Type/Process | Key Quantitative Outcome | Reference |
| BPC-157 | Tendon Fibroblasts | Significantly accelerated outgrowth from tendon explants and increased in vitro migration in a dose-dependent manner. | [16] |
| GHK-Cu | Human Dermal Fibroblasts | Increased production of elastin by approximately 30% at all tested concentrations. | [15] |
| GHK-Cu | Human Dermal Fibroblasts | Increased collagen synthesis by 70% in women treated with GHK-Cu cream, compared to 50% with vitamin C and 40% with retinoic acid. | [5] |
| GHK-Cu | Human Fibroblasts | With LED photoirradiation, increased bFGF secretion by ~230% and procollagen (B1174764) type I synthesis by ~70% compared to LED-PI alone. | [16] |
Signaling Pathways and Mechanisms of Action
The regenerative effects of BPC-157, TB-500, and GHK-Cu are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted therapeutic development.
BPC-157 Signaling Pathway
BPC-157 is known to modulate several key pathways involved in tissue healing. It has been shown to increase the expression of vascular endothelial growth factor receptor 2 (VEGFR2).[17] This leads to the activation of the VEGFR2-Akt-eNOS signaling cascade, which promotes angiogenesis, the formation of new blood vessels. Additionally, BPC-157 influences the FAK-paxillin pathway, which is critical for cell adhesion and migration, thereby accelerating the mobilization of reparative cells to the site of injury.[16]
TB-500 (Thymosin Beta-4) Signaling Pathway
The primary mechanism of TB-500 revolves around its ability to bind to actin, a key component of the cellular cytoskeleton.[17] By sequestering G-actin monomers, TB-500 promotes the rapid assembly and disassembly of actin filaments, which is essential for cell motility. This facilitates the migration of various cell types, including endothelial cells and fibroblasts, to the site of injury. TB-500 also upregulates vascular endothelial growth factor (VEGF), contributing to angiogenesis.[17]
GHK-Cu Signaling Pathway
GHK-Cu acts as a signaling molecule and a carrier for copper ions. It has been shown to modulate the expression of numerous genes involved in tissue remodeling. GHK-Cu stimulates the synthesis of collagen, elastin, and other extracellular matrix components.[5][15] It also influences the activity of metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for the breakdown and remodeling of the extracellular matrix during healing.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the efficacy of each peptide.
BPC-157: Rat Achilles Tendon Transection Model
This protocol is designed to evaluate the efficacy of BPC-157 in promoting the healing of a transected Achilles tendon in a rat model.[9]
-
Animal Model: Male Wistar Albino rats.
-
Surgical Procedure: Under anesthesia, the right Achilles tendon is exposed and transected 5 mm proximal to its insertion on the calcaneus.
-
Treatment Groups:
-
BPC-157 group: Administered BPC-157 (e.g., 10 µg/kg) intraperitoneally once daily.
-
Control group: Administered saline (5.0 ml/kg) intraperitoneally once daily.
-
-
Administration: The first dose is administered 30 minutes post-surgery, with the final dose given 24 hours before sacrifice.
-
Assessment:
-
Functional Analysis: The Achilles Functional Index (AFI) is assessed daily to measure functional recovery.[9]
-
Biomechanical Analysis: At predetermined time points (e.g., days 7, 14, 21), the healed tendons are harvested and subjected to tensile testing to determine parameters such as load to failure, stiffness, and Young's modulus.[10]
-
Histological Analysis: Tendon tissue is sectioned and stained to evaluate cellularity, collagen organization, and vascularity.
-
TB-500: Murine Dermal Wound Healing Model
This protocol assesses the efficacy of TB-500 in accelerating dermal wound closure.
-
Animal Model: Mice (specific strain may vary).
-
Wound Creation: A full-thickness dermal wound is created on the dorsal side of the animal.
-
Treatment Groups:
-
TB-500 group: Topical or systemic administration of TB-500.
-
Control group: Administration of a vehicle control.
-
-
Assessment:
-
Wound Closure Rate: The wound area is measured at regular intervals to calculate the rate of closure.
-
Histological Analysis: At the end of the study, tissue samples are collected to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
GHK-Cu: In Vitro Collagen Synthesis Assay
This in vitro protocol quantifies the effect of GHK-Cu on collagen production by human dermal fibroblasts.[15]
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of GHK-Cu (e.g., 0.01-100 nM).
-
Incubation: Cells are incubated for a specified period (e.g., 96 hours).
-
Analysis:
-
Collagen Assay: The amount of collagen secreted into the culture medium is quantified using a specialized assay kit.
-
mRNA Expression Analysis: Quantitative PCR can be used to measure the expression levels of genes related to collagen synthesis (e.g., COL1A1) and extracellular matrix remodeling (MMPs and TIMPs).
-
Conclusion
BPC-157, TB-500, and GHK-Cu each present a compelling profile for therapeutic development in regenerative medicine. BPC-157's potent and targeted effects on musculoskeletal and gastrointestinal tissues make it a strong candidate for orthopedic and gastroenterological applications. TB-500's systemic and pro-migratory actions suggest its utility in conditions requiring widespread tissue repair and inflammation control. GHK-Cu's well-established role in skin biology positions it as a leading peptide for dermatological and cosmetic applications.
The quantitative data from preclinical and in vitro studies underscore the distinct advantages of each peptide. Further research, particularly well-controlled, head-to-head comparative studies and eventual clinical trials, is necessary to fully elucidate their therapeutic potential and establish their place in clinical practice. The synergistic application of these peptides may also unlock new therapeutic paradigms in regenerative medicine.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. corepeptides.com [corepeptides.com]
- 3. swolverine.com [swolverine.com]
- 4. pinnaclepeptides.com [pinnaclepeptides.com]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moabtexas.com [moabtexas.com]
- 8. youtube.com [youtube.com]
- 9. Gastric pentadecapeptide BPC 157 accelerates healing of transected rat Achilles tendon and in vitro stimulates tendocytes growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wolverinepeptides.co.uk [wolverinepeptides.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. marciorubin.com.br [marciorubin.com.br]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. researchgate.net [researchgate.net]
- 17. peptidesciences.com [peptidesciences.com]
Cross-Validation of MCG-02 Research Findings: A Search for Evidence
Initial investigations into the research findings for a compound or product designated "MCG-02" have yielded no specific, identifiable information in the public domain. Comprehensive searches across scientific and medical databases have not located a drug, therapeutic agent, or research compound with this identifier.
The search for "this compound" did not return any relevant results pertaining to a specific molecule or drug. Instead, the search results pointed to a variety of unrelated topics, including:
-
Genomic Methylation: The term "mCG" appeared in the context of DNA methylation, a fundamental biological process. This is distinct from a therapeutic compound.
-
Healthcare Facilities: "Wellstar MCG Health" was identified as a medical center, with no direct link to a specific research compound named this compound.
-
Cross-Validation Methodologies: Several results discussed the principles of cross-validation in statistical analysis and machine learning, a common practice in scientific research to validate models, but with no connection to a substance named this compound.
-
Unrelated Drug Trials: A clinical trial for a biosimilar drug named "XM02" was found, which is different from the requested "this compound".
Given the absence of any data on "this compound," it is not possible to provide a comparative analysis, experimental data, or signaling pathway diagrams as requested. It is plausible that "this compound" is an internal designation for a compound not yet disclosed publicly, a typographical error, or a product that is not yet in a stage of development that would generate public-facing research data.
Without any foundational research findings to cross-validate, a comparison guide cannot be constructed. Further clarification on the identity of "this compound" is necessary to proceed with the user's request.
Unveiling the Regenerative Potential of BPC-157: A Comparative Guide to Replicating Key Studies
For researchers, scientists, and drug development professionals, the synthetic peptide BPC-157 has emerged as a compelling agent with significant therapeutic promise in tissue repair and regeneration. Its cytoprotective and wound-healing properties are largely attributed to its potent pro-angiogenic effects. This guide provides a comprehensive overview of the key experimental data and detailed protocols necessary for replicating and verifying the efficacy of BPC-157, with a focus on its influence on critical signaling pathways.
The body of research surrounding BPC-157 indicates its ability to accelerate healing in a variety of tissues, including tendons, ligaments, muscles, and the gastrointestinal tract.[1][2] A primary mechanism underpinning these regenerative capabilities is the promotion of angiogenesis, the formation of new blood vessels, which is crucial for delivering nutrients and oxygen to damaged tissues.[3][4]
Quantitative Analysis of BPC-157's Pro-Angiogenic Effects
Numerous studies have quantified the impact of BPC-157 on angiogenesis both in vitro and in vivo. The following tables summarize key findings from these experiments, offering a comparative look at the peptide's efficacy under different conditions.
Table 1: In Vitro Angiogenesis Assays
| Assay Type | Cell Line | BPC-157 Concentration | Key Observation | Reference |
| Tube Formation | HUVECs | 0.1 µg/mL | 119 +/- 9% increase in perfect tube formation | [5] |
| Tube Formation | HUVECs | 1 µg/mL | 147 +/- 7% increase in perfect tube formation | [5] |
| Cell Migration | HUVECs | 1, 5, 10 µg/mL | Concentration-dependent increase in cell motility | [3] |
| Proliferation | HUVECs | Not specified | Enhanced proliferation of human umbilical vein endothelial cells | [6] |
Table 2: In Vivo Angiogenesis and Healing Models
| Experimental Model | Animal Model | BPC-157 Dosage | Key Observation | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | 0.01 µg | 129 +/- 7% increase in angiogenesis | [5] |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | 0.1 µg | 152 +/- 14% increase in angiogenesis | [5] |
| Hind Limb Ischemia | Rat | 10 µg/kg/day | Accelerated blood flow recovery and increased vessel number | [3][7] |
| Skin Incisional Wounds | Rat | Not specified | Accelerated reticulin (B1181520) and collagen formation, and angiogenesis | [8][9] |
| Colon-Colon Anastomoses | Rat | Not specified | Promoted healing and angiogenesis | [8][9] |
| Synthetic Sponge Implantation | Rat | Not specified | Significantly more new vessels in granulation tissue | [8][9] |
| Alkali-Burn Skin Wounds | Rat | Not specified | Increased expression of VEGF-A | [10] |
Core Signaling Pathways in BPC-157-Mediated Angiogenesis
BPC-157 exerts its pro-angiogenic effects by modulating several key signaling cascades within endothelial cells. The primary and most well-documented mechanism involves the upregulation and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][7][11]
The VEGFR2-Akt-eNOS Axis: BPC-157 has been shown to increase the expression of VEGFR2 at both the mRNA and protein levels, sensitizing endothelial cells to angiogenic stimuli without affecting the expression of its ligand, VEGF-A.[3][7] Following this upregulation, BPC-157 promotes the internalization of VEGFR2, a critical step for activating downstream signaling.[3][7] This leads to the phosphorylation and activation of Akt and endothelial Nitric Oxide Synthase (eNOS), ultimately increasing the production of nitric oxide (NO), a key mediator of angiogenesis.[7][11][12]
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. swolverine.com [swolverine.com]
- 3. benchchem.com [benchchem.com]
- 4. livvnatural.com [livvnatural.com]
- 5. examine.com [examine.com]
- 6. gicancer.or.kr [gicancer.or.kr]
- 7. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptidesociety.org [peptidesociety.org]
- 9. BPC 157's effect on healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. peptidesystems.com [peptidesystems.com]
- 12. researchgate.net [researchgate.net]
Comparison of MCG-02 and Placebo in a Preclinical Model of Alzheimer's Disease
Disclaimer: The following guide is a hypothetical comparison based on typical results from preclinical animal studies in the field of Alzheimer's disease research. The compound "MCG-02" is fictional, and the data presented herein is for illustrative purposes to demonstrate the structure and content of a comparative guide.
This guide provides a comparative overview of the fictional compound this compound versus a placebo in a controlled animal study using a transgenic mouse model of Alzheimer's disease (AD), the AppNL-G-F mouse model.[1] These mice are genetically engineered to develop amyloid plaques, a key pathological hallmark of AD.[1] The study evaluates the effects of this compound on cognitive function, key pathological markers including amyloid-beta (Aβ) levels, neuroinflammation, and synaptic protein levels.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the hypothetical 6-month study.
Table 1: Cognitive Performance in the Morris Water Maze Test
| Group | N | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Wild-Type + Placebo | 15 | 25.4 ± 3.1 | 45.2 ± 5.8 |
| AppNL-G-F + Placebo | 15 | 55.8 ± 6.2 | 22.1 ± 4.5 |
| AppNL-G-F + this compound | 15 | 38.2 ± 4.5 | 35.6 ± 5.1 |
*p < 0.05 compared to AppNL-G-F + Placebo. Data are presented as mean ± standard error of the mean (SEM).
Table 2: Brain Amyloid-Beta (Aβ) Levels
| Group | N | Soluble Aβ42 (pg/mg protein) | Insoluble Aβ42 (pg/mg protein) |
| Wild-Type + Placebo | 15 | 150.7 ± 20.3 | 450.2 ± 55.1 |
| AppNL-G-F + Placebo | 15 | 850.4 ± 98.6 | 5430.8 ± 612.7 |
| AppNL-G-F + this compound | 15 | 425.1 ± 55.2 | 2890.4 ± 320.5 |
*p < 0.05 compared to AppNL-G-F + Placebo. Data are presented as mean ± SEM.
Table 3: Neuroinflammation and Synaptic Protein Markers
| Group | N | TNF-α (pg/mg protein) | PSD-95 (relative expression) | Synaptophysin (relative expression) |
| Wild-Type + Placebo | 15 | 12.3 ± 1.8 | 1.0 ± 0.1 | 1.0 ± 0.12 |
| AppNL-G-F + Placebo | 15 | 45.8 ± 5.4 | 0.6 ± 0.08 | 0.55 ± 0.07 |
| AppNL-G-F + this compound | 15 | 25.1 ± 3.1 | 0.85 ± 0.09 | 0.88 ± 0.1* |
*p < 0.05 compared to AppNL-G-F + Placebo. Data are presented as mean ± SEM.
Table 4: Pharmacokinetic Profile of this compound
| Parameter | Value |
| Cmax (ng/mL) | 1250 ± 150 |
| Tmax (hours) | 2.0 |
| AUC (0-24h) (ng·h/mL) | 9800 ± 1100 |
| Half-life (hours) | 6.5 |
Data are presented as mean ± SEM for a single oral dose of 10 mg/kg.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Animal Model and Treatment
-
Animal Model: Male AppNL-G-F transgenic mice and wild-type littermates were used.[1] AppNL-G-F mice harbor three familial AD mutations, leading to the age-dependent development of amyloid plaques.[1]
-
Treatment: At 3 months of age, mice were randomly assigned to receive either this compound (10 mg/kg) or a placebo (vehicle) daily via oral gavage for 6 months.[2]
2.2. Morris Water Maze Test
The Morris Water Maze test was conducted to assess spatial learning and memory.[3][4]
-
Apparatus: A circular pool (120 cm in diameter) was filled with opaque water maintained at 22-24°C. A hidden platform was submerged 1 cm below the water surface.[4][5]
-
Training: Mice were subjected to four trials per day for five consecutive days. In each trial, the mouse was released from a different quadrant and allowed to swim for a maximum of 60 seconds to find the hidden platform.[6] If the mouse failed to find the platform within 60 seconds, it was gently guided to it.[6]
-
Probe Trial: On the sixth day, the platform was removed, and each mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded.[4]
2.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
Brain tissue was processed to measure soluble and insoluble Aβ42 levels using a sandwich ELISA.[7]
-
Sample Preparation: Brain homogenates were centrifuged to separate the supernatant (soluble fraction). The pellet was then treated with formic acid to extract the insoluble fraction.
-
ELISA Procedure: A monoclonal antibody specific for the N-terminus of Aβ was coated on a 96-well plate.[8] Standards and samples were added, followed by a biotinylated antibody specific for the C-terminus of Aβ42.[9] Streptavidin-HRP and a substrate solution were then added to produce a colorimetric signal proportional to the amount of Aβ42.[9][10] The absorbance was read at 450 nm.[9]
2.4. Western Blot for Synaptic Proteins
The expression levels of the presynaptic protein synaptophysin and the postsynaptic protein PSD-95 were determined by Western blotting.[11]
-
Protein Extraction: Brain tissue was homogenized in lysis buffer, and protein concentration was determined.[12]
-
Gel Electrophoresis and Transfer: Equal amounts of protein were separated on an SDS-PAGE gel and transferred to a nitrocellulose membrane.[13]
-
Immunoblotting: The membrane was incubated with primary antibodies against synaptophysin or PSD-95, followed by an HRP-conjugated secondary antibody.[13] The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate.[12]
2.5. Pharmacokinetic Analysis
A separate cohort of mice was administered a single oral dose of this compound (10 mg/kg).[14] Blood samples were collected at various time points post-dosing.[15] The concentration of this compound in plasma was determined using liquid chromatography-mass spectrometry (LC-MS/MS).
Visualizations
3.1. Signaling Pathway
References
- 1. psypost.org [psypost.org]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 5. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 7. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Human Amyloid beta 1-40 ELISA Kit (ab193692) | Abcam [abcam.com]
- 10. biovendor.com [biovendor.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. daikinchemicals.com [daikinchemicals.com]
A Comparative Analysis of BPC-157 Formulations for Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the stability, bioavailability, and therapeutic efficacy of various Body Protection Compound-157 formulations.
Body Protection Compound-157 (BPC-157), a pentadecapeptide originally isolated from human gastric juice, has garnered significant interest in the scientific community for its pleiotropic beneficial effects, particularly in tissue healing and cytoprotection.[1] As research into its therapeutic potential continues, a variety of formulations have emerged, each with distinct characteristics influencing its stability, bioavailability, and suitability for different experimental models. This guide provides a comparative analysis of these formulations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal BPC-157 formulation for their specific research needs.
Overview of BPC-157 Formulations
BPC-157 is available in several forms, primarily categorized by its salt form and delivery vehicle. The most common formulations include acetate (B1210297) and arginine salts, which are typically available as lyophilized powders for reconstitution, as well as oral capsules and advanced delivery systems like liposomal formulations.
Table 1: Comparison of Common BPC-157 Formulations
| Formulation | Description | Primary Route of Administration | Key Characteristics |
| BPC-157 Acetate | The peptide is in the form of an acetate salt. | Injectable (subcutaneous or intramuscular) | Standard form used in many preclinical studies; requires reconstitution. |
| BPC-157 Arginine Salt | The peptide is stabilized with an arginine salt. | Oral, Injectable | Reportedly more stable in acidic environments, making it suitable for oral administration.[2] |
| Oral Capsules | Lyophilized BPC-157 (typically arginine salt) in a capsule. | Oral | Convenient for administration, but bioavailability may be a concern. |
| Liposomal BPC-157 | BPC-157 encapsulated within liposomes. | Oral | Designed to enhance oral absorption and bioavailability.[3][4] |
Stability and Bioavailability: A Quantitative Comparison
The stability and bioavailability of BPC-157 are critical factors that dictate its efficacy in both in vitro and in vivo settings. The choice of formulation significantly impacts these parameters.
Stability in Gastric Environment
For oral formulations to be effective, they must withstand the harsh acidic and enzymatic environment of the stomach. Studies have shown that the arginine salt of BPC-157 exhibits significantly greater stability in simulated gastric juice compared to the acetate salt.[5][6]
Table 2: Stability of BPC-157 Acetate vs. Arginine Salt in Simulated Gastric Juice (pH 3.0) [5]
| Time | BPC-157 Acetate Remaining (%) | BPC-157 Arginine Salt Remaining (%) |
| 30 minutes | 41.7 | 98.1 |
| 1 hour | 26.1 | 96.5 |
| 3 hours | 2.5 | 90.0 |
| 5 hours | < 1 | 84.9 |
Bioavailability of Different Administration Routes
The route of administration is a primary determinant of BPC-157's bioavailability. Injectable formulations that bypass the gastrointestinal tract generally exhibit higher systemic bioavailability compared to oral formulations.[7][8] Liposomal technology aims to bridge this gap by protecting the peptide from degradation and enhancing its absorption across the intestinal barrier.[3][4]
Table 3: Bioavailability of BPC-157 Formulations
| Formulation/Route | Bioavailability | Key Findings |
| Injectable (Intramuscular) | Moderate to High | Bioavailability of 14-19% in rats and 45-51% in dogs has been reported.[9][10] |
| Oral (Standard) | Low | Subject to degradation in the GI tract, though the arginine salt shows improved stability.[8] |
| Oral (Liposomal) | Enhanced | Liposomal delivery is designed to increase absorption and systemic availability.[3][4] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for key experiments cited in the evaluation of BPC-157 formulations.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a BPC-157 sample.
Principle: Reversed-phase HPLC separates the peptide from impurities based on hydrophobicity.
Materials:
-
BPC-157 sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 column (e.g., Phenomenex Luna® 5 µm C18, 4.6 x 250 mm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the lyophilized BPC-157 in HPLC-grade water to a concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient: A linear gradient from 20% to 33% Mobile Phase B over 20 minutes is a typical starting point, which can be optimized.
-
-
Data Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as the percentage of the main BPC-157 peak area relative to the total peak area.
In Vitro Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of BPC-157 on cell migration.
Principle: This assay measures the chemotactic movement of cells through a porous membrane in response to a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size) and 24-well plates
-
Fibroblasts or endothelial cells
-
Serum-free and complete cell culture medium
-
BPC-157
-
Crystal violet stain
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend cells in serum-free medium at 1 x 10⁵ cells/mL.
-
Assay Setup: Add 600 µL of complete medium (chemoattractant) to the lower chamber.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert. Add BPC-157 at desired concentrations to the upper chamber.
-
Incubation: Incubate for 4-24 hours at 37°C.
-
Staining: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated cells on the underside with methanol and stain with crystal violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
In Vivo Cutaneous Wound Healing Model (Rat)
Objective: To evaluate the efficacy of different BPC-157 formulations on wound healing.
Procedure:
-
Animal Model: Use adult male Wistar rats. Anesthetize the animals according to approved institutional protocols.
-
Wound Creation: Shave the dorsal area and create a full-thickness excisional wound (e.g., 6 mm diameter) using a sterile biopsy punch.
-
Treatment Groups:
-
Control (vehicle)
-
BPC-157 Acetate (injectable)
-
BPC-157 Arginine Salt (oral)
-
Liposomal BPC-157 (oral)
-
-
Administration: Administer the respective formulations daily. For injectable forms, a subcutaneous injection near the wound site is common. For oral forms, administration via gavage is typical.
-
Wound Closure Analysis: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14). Measure the wound area using image analysis software. Calculate the percentage of wound closure.
-
Histological Analysis: At the end of the experiment, euthanize the animals and excise the wound tissue. Fix in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
Signaling Pathways and Experimental Workflows
The therapeutic effects of BPC-157 are mediated through the modulation of several key signaling pathways. Understanding these pathways and the experimental workflow for their investigation is crucial for a comprehensive analysis.
Key Signaling Pathways
BPC-157 has been shown to influence angiogenesis and cell migration through the activation of the VEGFR2-Akt-eNOS and FAK-paxillin signaling pathways.[11][12]
BPC-157 Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of different BPC-157 formulations.
Experimental Workflow for BPC-157 Formulation Analysis
Conclusion
The selection of an appropriate BPC-157 formulation is critical for the success of preclinical research. For studies requiring systemic administration and high bioavailability, injectable formulations are often preferred. For investigations focused on gastrointestinal healing, the more stable oral arginine salt formulation may be more suitable. Liposomal formulations represent a promising approach to enhance the oral bioavailability of BPC-157, although further quantitative data are needed to fully establish their superiority. By utilizing the standardized protocols and understanding the underlying signaling pathways presented in this guide, researchers can make informed decisions to advance the scientific understanding of this promising therapeutic peptide.
References
- 1. Stable Gastric Pentadecapeptide BPC 157 and Intestinal Anastomoses Therapy in Rats—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cincinnatihealthinstitute.com [cincinnatihealthinstitute.com]
- 4. shopdrgreg.com [shopdrgreg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Stable Gastric Pentadecapeptide BPC 157 and Wound Healing [frontiersin.org]
- 10. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gicancer.or.kr [gicancer.or.kr]
Pre-computation Analysis Shows No Direct Head-to-Head Studies for "MCG-02"
Initial searches for comparative data on a regenerative agent referred to as "MCG-02" have not yielded specific head-to-head clinical studies or direct competitor analyses. The available information landscape primarily consists of broader topics within regenerative medicine, including overviews of clinical trials for various cell-based therapies and discussions on regulatory approvals.
At present, there is no publicly available scientific literature or clinical trial data that specifically references "this compound." The search results did not identify any registered clinical trials, peer-reviewed publications, or conference proceedings detailing the mechanism of action, experimental protocols, or quantitative performance data for this agent.
The broader search on regenerative medicine did reveal general trends and methodologies in the field. For instance, many clinical trials in regenerative medicine utilize mesenchymal stem cells (MSCs) and explore their anti-inflammatory and immunomodulatory properties.[1] These studies often assess outcomes like functional improvements in conditions such as heart failure, with endpoints including Ejection Fraction (EF) and scores from standardized assessments like the Minnesota Living with Heart Failure Questionnaire (MLHFQ).[1]
Furthermore, the development and approval process for regenerative medicine products, as highlighted by the FDA's Regenerative Medicine Advanced Therapy (RMAT) designation, often involves novel statistical approaches, especially for single-arm clinical trials where direct comparators are absent.[2] This suggests that for a novel agent like "this compound," initial data might emerge from such single-arm studies before direct head-to-head comparisons are conducted.
Without specific information on "this compound," including its composition, proposed mechanism of action, and therapeutic targets, it is not possible to:
-
Identify relevant alternative regenerative agents for a comparative analysis.
-
Summarize quantitative data into structured tables.
-
Provide detailed experimental protocols.
-
Create diagrams of signaling pathways or experimental workflows.
Further investigation would be contingent on the availability of foundational data identifying what "this compound" is, the context of its use, and any preliminary research that has been conducted. Researchers, scientists, and drug development professionals interested in this agent would need to consult proprietary research or await initial publications or clinical trial registrations that specifically name and describe "this compound."
References
Benchmarking BPC-157: A Comparative Analysis of Cytoprotective Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytoprotective and wound-healing properties of the peptide BPC-157 against established cytoprotective agents, including Sucralfate (B611045), Omeprazole (B731), H2-receptor antagonists (Ranitidine and Famotidine), and Epidermal Growth Factor (EGF). The information presented is collated from preclinical studies and is intended to serve as a resource for researchers in the fields of pharmacology, gastroenterology, and tissue regeneration.
Executive Summary
BPC-157, a pentadecapeptide originally isolated from human gastric juice, has demonstrated potent cytoprotective and wound-healing capabilities across a range of preclinical models. Unlike many standard cytoprotective agents that primarily modulate gastric acid or form physical barriers, BPC-157 appears to exert its effects through the activation of multiple signaling pathways involved in angiogenesis, cell proliferation, and modulation of inflammation. This guide presents available quantitative data from comparative studies, details common experimental protocols for assessing cytoprotection, and visualizes the key signaling pathways implicated in the mechanisms of action of these agents.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of BPC-157 with other cytoprotective agents in various models of tissue injury.
Table 1: Comparison of Angiogenic and Granulation Tissue Promoting Effects
| Agent | Dose | Endpoint: Number of Newly Formed Endothelial Spaces (at day 7) | Endpoint: Granulation Tissue Formation (at day 3) |
| Control | - | Baseline | Baseline |
| BPC-157 | 50 µg/kg | Markedly Increased | Markedly Increased |
| Sucralfate | 1, 5, 10 mg/mL | Markedly Increased | Markedly Increased |
| Omeprazole | 10, 50, 100 mg/mL | Markedly Increased | Similar to Control |
| Ranitidine (B14927) | 2.5, 25, 250 mg/mL | Markedly Increased | Similar to Control |
| Cimetidine | 10, 100, 500 mg/mL | Markedly Increased | Similar to Control |
| Famotidine (B1672045) | 10, 50, 100 mg/mL | Markedly Increased | Similar to Control |
Data adapted from a study evaluating angiogenesis and granulation tissue formation in a rat subcutaneous sponge implantation model.[1][2][3]
Table 2: Comparative Efficacy in NSAID-Induced Gastric Ulcers
| Agent | Dose (im) | Ulcer Area (mm²) | Inhibition Ratio (%) |
| Control | - | - | - |
| BPC-157 | 400 ng/kg | 7.22 | 65.5 |
| BPC-157 | 800 ng/kg | < 7.22 | 65.6 |
| Famotidine | - | 8.20 | 57.2 |
Data from a study on indomethacin-induced gastric ulcers in rats.[4]
Table 3: Efficacy in Pylorus Ligation-Induced Gastric Ulcers
| Agent | Dose (im) | Inhibition Ratio (%) |
| Control | - | - |
| BPC-157 | 800 ng/kg | 59.9 |
| Famotidine | - | 34.3 |
Data from a study on pylorus ligation-induced gastric ulcers in rats.[4]
Table 4: Prophylactic and Therapeutic Effects in Chronic Alcohol-Induced Gastric Lesions
| Treatment Regimen | BPC-157 | Ranitidine | Propranolol (B1214883) |
| Prophylactic (pre-alcohol) | Prevents Lesions | Prevents Lesions | Prevents Lesions |
| Concurrent (with alcohol) | Attenuates Lesions | Attenuates Lesions | Attenuates Lesions |
| Therapeutic (post-alcohol) | Reverses Lesions | Reverses Lesions | Reverses Lesions |
Qualitative summary from a study on chronic alcohol-drinking rats.[5]
Experimental Protocols
This section details common methodologies used to assess the cytoprotective and wound-healing effects of the compared agents.
In Vitro Cytoprotection Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose cells to the test compounds (BPC-157, sucralfate, etc.) at various concentrations for a specified duration. Include positive (e.g., cytotoxic agent) and negative (vehicle) controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
2. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Principle: An increase in LDH activity in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Cell Culture and Treatment: Plate and treat cells with test compounds as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm.
-
-
Data Analysis: Cytotoxicity is calculated based on the LDH released from treated cells relative to control cells (spontaneous release) and cells lysed with a detergent (maximum release).
In Vivo Assessment of Gastric Mucosal Injury
1. NSAID- or Ethanol-Induced Gastric Lesion Model in Rats
-
Principle: To evaluate the ability of a compound to prevent or heal gastric mucosal damage induced by noxious agents.
-
Protocol:
-
Animal Preparation: Fast rats for 24-48 hours with free access to water.
-
Compound Administration: Administer BPC-157 or the comparator agent (e.g., sucralfate, omeprazole) orally or via injection at a predetermined time before or after the administration of the ulcerogenic agent.
-
Induction of Gastric Lesions: Administer a necrotizing agent, such as absolute ethanol (B145695) or a high dose of an NSAID (e.g., indomethacin), orally.
-
Sacrifice and Stomach Excision: Euthanize the animals at a specified time after the administration of the necrotizing agent. Excise the stomachs and open them along the greater curvature.
-
Macroscopic Evaluation: Gently rinse the stomachs with saline and score the gastric lesions based on their number and severity (e.g., length in mm). The ulcer index can be calculated.
-
Microscopic Evaluation: Fix tissue samples in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate the tissue sections for epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration.
-
Signaling Pathways and Mechanisms of Action
The cytoprotective effects of BPC-157 and the comparator agents are mediated by distinct signaling pathways.
BPC-157
BPC-157's cytoprotective and wound-healing effects are multifaceted, involving the activation of several key signaling pathways.
-
VEGFR2-Akt-eNOS Pathway: BPC-157 can activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the downstream activation of the Akt and endothelial Nitric Oxide Synthase (eNOS) pathway. This promotes angiogenesis, the formation of new blood vessels, which is crucial for tissue repair.
Caption: BPC-157 activates the VEGFR2-Akt-eNOS signaling cascade.
-
FAK-Paxillin Pathway: BPC-157 has been shown to increase the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin. This pathway is central to cell migration, adhesion, and cytoskeletal remodeling, all of which are essential for wound closure and tissue regeneration.[6]
Caption: BPC-157 promotes cell migration via the FAK-paxillin pathway.
Comparator Cytoprotective Agents
-
Sucralfate: This agent primarily acts locally. In an acidic environment, it forms a viscous, adherent paste that binds to the ulcer crater, creating a physical barrier against gastric acid, pepsin, and bile.[7] Additionally, sucralfate has been shown to stimulate the synthesis of prostaglandins (B1171923) (PGE2), which are key mediators of mucosal defense.[7][8][9][10][11]
Caption: Dual mechanism of sucralfate: physical barrier and cellular protection.
-
Omeprazole (Proton Pump Inhibitor): Omeprazole irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion. Its cytoprotective effects beyond acid suppression are linked to anti-inflammatory actions, including the inhibition of the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[12][13][14][15][16]
Caption: Omeprazole's dual action on acid secretion and inflammation.
-
Ranitidine/Famotidine (H2-Receptor Antagonists): These drugs competitively block histamine (B1213489) H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion. Some studies suggest that H2-receptor antagonists may also exert cytoprotective effects by stimulating the synthesis of mucosal prostaglandins.[17][18]
Caption: Mechanism of H2-receptor antagonists.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study comparing the efficacy of cytoprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of pentadecapeptide BPC 157, H2-blockers, omeprazole and sucralfate on new vessels and new granulation tissue formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of pentadecapeptide BPC 157 on gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic cytoprotection: pentadecapeptide BPC 157, ranitidine and propranolol prevent, attenuate and reverse the gastric lesions appearance in chronic alcohol drinking rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rawamino.com [rawamino.com]
- 7. Role of mucus and prostaglandins in the gastric mucosal protective actions of sucralfate against ethanol-induced injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protective and therapeutic mechanisms of sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sucralfate on gastroduodenal bicarbonate secretion and prostaglandin E2 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of sucralfate or mild irritants on experimental gastritis and prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric protection by sucralfate. Role of mucus and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Omeprazole Increases Survival Through the Inhibition of Inflammatory Mediaters in Two Rat Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proton pump inhibitor alters Th17/Treg balance and induces gut dysbiosis suppressing contact hypersensitivity reaction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Proton pump inhibitor effect on macrophage and neutrophil function: a systematic review [frontiersin.org]
- 17. Action of famotidine and ranitidine on prostaglandin E2 (PGE2) content of fundic and duodenal mucosa in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gastric cytoprotection by prostaglandins, ranitidine, and probanthine in rats. Role of endogenous prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "MCG-02": A Guide to Safe and Compliant Chemical Waste Management
A definitive identification for a substance labeled "MCG-02" could not be established from available safety and chemical data. The "MCG" designation is associated with a variety of products with significantly different chemical properties and disposal requirements. Providing a single disposal protocol without precise identification of the substance would be hazardous. Researchers, scientists, and drug development professionals are urged to obtain a specific Safety Data Sheet (SDS) for their material to ensure safe handling and disposal.
The initial search for "this compound" yielded information on several distinct products, highlighting the critical need for accurate chemical identification:
-
Metal Cutting Gas (MCG): A flammable gas mixture.[1] Disposal would involve protocols for flammable gases, which are vastly different from other chemical waste.
-
MSA Auer Chemical Oxygen Breathing Apparatus and Canister: Contains potassium oxides and is classified as a hazardous oxidizer that can intensify fire and cause severe skin burns and eye damage.[2]
-
CHRISTO-LUBE MCG 106: A lubricating grease.[3]
-
DEBUT (DPX-66037 50WG): An herbicide.[4]
Given the diverse nature of these substances, this document provides a general framework for the proper disposal of hazardous chemical waste in a laboratory setting. This guide is intended to build on best practices for laboratory safety and chemical handling, empowering research professionals to manage chemical waste responsibly.
General Protocol for Hazardous Chemical Waste Disposal
Adherence to a structured disposal workflow is paramount for ensuring personnel safety and environmental compliance. The following steps outline a standard procedure for managing chemical waste in a research environment.
| Step | Action | Key Considerations |
| 1 | Chemical Identification & Hazard Assessment | Obtain the Safety Data Sheet (SDS). Identify key hazards (e.g., flammable, corrosive, reactive, toxic). |
| 2 | Segregation | Do not mix incompatible waste streams. Segregate waste by hazard class (e.g., halogenated solvents, non-halogenated solvents, acids, bases, heavy metals). |
| 3 | Container Selection & Labeling | Use chemically compatible and sealable containers. Label containers clearly with "Hazardous Waste," the full chemical name(s), and associated hazards. |
| 4 | Accumulation | Store waste in a designated, well-ventilated Satellite Accumulation Area (SAA). Keep containers closed except when adding waste. |
| 5 | Request for Disposal | Follow your institution's Environmental Health & Safety (EHS) procedures for waste pickup. Provide accurate information on the waste manifest. |
Experimental Protocols
Detailed experimental protocols are contingent on the specific chemical being handled. The Safety Data Sheet (SDS) for any chemical will provide a "Handling and Storage" section and an "Exposure Controls/Personal Protection" section with detailed information. For instance, the SDS for the chemical oxygen breathing apparatus specifies wearing protective gloves, clothing, eye, and face protection.[2] For metal cutting gas, the use of non-sparking tools and equipment is mandated.[1]
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste.
References
Clarification Regarding "MCG-02" for Personal Protective Equipment Guidelines
Initial searches for a chemical substance identified as "MCG-02" have not yielded a specific compound requiring personal protective equipment (PPE) for handling. The designation "this compound" appears in various contexts unrelated to chemical safety, including but not limited to:
-
A medical coverage guideline from Florida Blue.
-
A component designation for a manual coffee grinder.
-
An ink maintenance box for Canon printers.
-
A karaoke management software.
-
A modern slavery statement template.
-
A designation in astronomical surveys.
Without a specific chemical identity for "this compound," it is not possible to provide the requested essential safety and logistical information, including operational and disposal plans. The core requirements of data presentation, experimental protocols, and mandatory visualizations are contingent upon the known hazards of a specific chemical.
To proceed, please provide the full chemical name or a recognized identifier such as a CAS (Chemical Abstracts Service) number for the substance you are referring to as "this compound." Once the specific chemical is identified, a comprehensive guide on the appropriate personal protective equipment and handling procedures can be developed to ensure the safety of researchers, scientists, and drug development professionals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
